molecular formula C9H6BrFN2 B11754636 6-Bromo-7-fluoroisoquinolin-3-amine

6-Bromo-7-fluoroisoquinolin-3-amine

Cat. No.: B11754636
M. Wt: 241.06 g/mol
InChI Key: UAPDNFWOJAITBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-fluoroisoquinolin-3-amine (CAS 2143040-28-0) is a high-value chemical intermediate with significant applications in pharmaceutical research and development, particularly in the design of targeted covalent inhibitors. This compound features a multifunctional isoquinoline core, where the 3-amino group serves as a versatile handle for further synthetic elaboration, while the 6-bromo and 7-fluoro substituents allow for sequential regioselective cross-coupling reactions, enabling rapid diversification into complex molecular structures. Its primary research value lies in its role as a critical building block for the synthesis of potent enzyme inhibitors. Recent patent literature identifies closely related isoquinoline derivatives as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a prominent therapeutic target for Parkinson's disease . Furthermore, this chemotype serves as a core scaffold in the development of innovative inhibitors for Ubiquitin-Specific Protease 7 (USP7) . USP7 is a cysteine protease that has gained considerable attention for its validated role in tumorigenesis and is overexpressed in several cancer types, making it a promising target in oncology research . The mechanism of action for inhibitors derived from this intermediate can involve nucleophilic aromatic substitution (SNAr) reactions, where the compound's halogenated aromatic system acts as a mild electrophile to covalently target the catalytic cysteine residue in enzymes like USP7 . Please note that this product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, as it may pose health hazards upon ingestion, skin contact, or inhalation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

6-bromo-7-fluoroisoquinolin-3-amine

InChI

InChI=1S/C9H6BrFN2/c10-7-1-5-3-9(12)13-4-6(5)2-8(7)11/h1-4H,(H2,12,13)

InChI Key

UAPDNFWOJAITBO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=CC2=CC(=C1Br)F)N

Origin of Product

United States

Foundational & Exploratory

6-Bromo-7-fluoroisoquinolin-3-amine chemical building blocks for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 6-Bromo-7-fluoroisoquinolin-3-amine in Drug Discovery

Executive Summary

6-Bromo-7-fluoroisoquinolin-3-amine (CAS: 2143040-28-0) has emerged as a high-value heterocyclic scaffold in modern medicinal chemistry, particularly for the development of kinase inhibitors targeting the Wnt signaling pathway and DYRK1A (Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A).

This guide dissects the molecule’s utility as a "privileged structure," offering a detailed analysis of its synthesis, reactivity profile, and application in structure-activity relationship (SAR) campaigns. By leveraging the orthogonal reactivity of the C6-bromide and the C3-amine, alongside the metabolic blocking capability of the C7-fluorine, researchers can rapidly access diverse chemical space.

Structural Analysis & Pharmacophore Properties

The 6-bromo-7-fluoroisoquinolin-3-amine scaffold is not merely a structural spacer; it is a functional pharmacophore designed to address specific liabilities in drug candidates.

FeaturePositionChemical FunctionMedicinal Chemistry Role
Primary Amine C3H-bond donor/acceptorCritical for hinge-binding in kinases; precursor for ureas/amides.
Bromide C6Electrophilic handleSite for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to extend the carbon skeleton.
Fluorine C7Electronic modulatorLowers the pKa of the isoquinoline nitrogen; blocks metabolic oxidation at the electron-rich C7 position.
Isoquinoline Core ScaffoldFlat, aromatic systemProvides

-

stacking interactions within the ATP-binding pocket.
The "Fluorine Effect" at C7

The C7 position in isoquinolines is historically prone to oxidative metabolism (cytochrome P450-mediated hydroxylation). Substitution with fluorine at this position serves two purposes:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is resistant to enzymatic cleavage, significantly extending the half-life (

    
    ) of the parent compound.
    
  • Electronic Tuning: The inductive electron-withdrawing effect (-I) of the fluorine atom reduces the electron density of the aromatic ring, potentially increasing the acidity of the C3-amine protons, thereby strengthening H-bond interactions with backbone carbonyls (e.g., in the kinase hinge region).

Synthetic Routes & Methodology

The synthesis of 3-aminoisoquinolines substituted at the 6- and 7-positions requires a strategy that avoids the formation of regioisomers. The most robust industrial route, supported by patent literature (e.g., US10604514B2), utilizes a cyclization of functionalized benzonitriles.

Protocol A: The Dinitrile Cyclization Route (Recommended)

This route is preferred for its scalability and regiocontrol.

Step 1: Precursor Assembly

  • Starting Material: 4-Bromo-3-fluorobenzaldehyde.

  • Reagents: Malononitrile, Base (Piperidine).

  • Mechanism: Knoevenagel condensation followed by reduction/functionalization to generate 2-(cyanomethyl)-4-bromo-5-fluorobenzonitrile .

Step 2: Acid-Mediated Cyclization

  • Reagents: HBr in Acetic Acid or anhydrous HCl in Dioxane.

  • Procedure:

    • Dissolve the dinitrile intermediate in anhydrous solvent (EtOAc or Dioxane).

    • Bubble dry HBr gas at 0–5°C until saturation.

    • Allow the mixture to warm to RT and stir for 4–6 hours.

    • The intermediate imidoyl bromide cyclizes to form the isoquinoline core.

    • Workup: Basify carefully with

      
       to liberate the free amine.
      

Step 3: Purification

  • Recrystallization from EtOH/Water or column chromatography (DCM:MeOH 95:5).

Visualization: Synthetic Pathway

Synthesis Start 4-Bromo-3-fluorobenzaldehyde Inter1 Benzyl Cyanide Intermediate Start->Inter1 1. Reduction 2. Cyanation Cyclization Acid-Mediated Cyclization (HBr/HOAc) Inter1->Cyclization Ring Closure Product 6-Bromo-7-fluoroisoquinolin-3-amine Cyclization->Product Neutralization

Figure 1: General synthetic workflow for the preparation of the target scaffold.

Functionalization Strategies for Library Generation

Once the scaffold is in hand, the "orthogonal reactivity" allows for the parallel synthesis of diverse libraries.

Strategy 1: C3-Amine Derivatization (The "Head")

The C3-amine is the primary vector for establishing H-bond networks.

  • Amide Coupling: React with carboxylic acids using HATU/DIPEA to form amide linkers.

  • Urea Formation: React with isocyanates or carbamoyl chlorides to access urea derivatives (common in kinase inhibitors like Sorafenib analogs).

  • Buchwald-Hartwig N-Arylation: Coupling with aryl halides to form bi-aryl amines. Note: This requires selective catalysis to avoid reacting the C6-bromide.

Strategy 2: C6-Bromide Cross-Coupling (The "Tail")

The C6-bromide is an excellent handle for extending the molecule into the hydrophobic pocket of the target protein.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      .
    • Solvent: Dioxane/Water (4:1).

  • Sonogashira: Coupling with terminal alkynes to introduce rigid linkers.

Visualization: Divergent Synthesis Logic

Divergent Core 6-Bromo-7-fluoroisoquinolin-3-amine (Core Scaffold) C3_Node C3-Amine Modifications (Hinge Binding) Core->C3_Node C6_Node C6-Bromide Modifications (Hydrophobic Pocket) Core->C6_Node Amide Amides (HATU Coupling) C3_Node->Amide Urea Ureas (Isocyanates) C3_Node->Urea Suzuki Biaryls (Suzuki Coupling) C6_Node->Suzuki Sono Alkynes (Sonogashira) C6_Node->Sono

Figure 2: Orthogonal functionalization strategy for SAR exploration.

Case Study: Wnt/DYRK1A Inhibition

Recent patent literature (e.g., US10604514B2) highlights this scaffold's role in inhibiting DYRK1A , a kinase implicated in the neurodevelopmental defects of Down syndrome and the pathology of Alzheimer's disease.

  • Mechanism: The isoquinoline nitrogen and the C3-amine (or its amide derivative) form a donor-acceptor motif that anchors the molecule to the kinase hinge region (typically Val306/Glu303 in DYRK1A).

  • Selectivity: The 7-fluoro substituent aids in distinguishing DYRK1A from the closely related CLK kinases by subtly altering the electrostatic potential of the binding face.

Quality Control & Handling

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged exposure to air.

  • Solubility: Soluble in DMSO, DMF, and warm Ethanol. Sparingly soluble in water.

  • Safety:

    • Hazard: Irritant (H315, H319, H335).

    • PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of fine dust.

References

  • Preparation of 6-(5-membered heteroaryl)isoquinolin-3-yl carboxamides and use thereof.
  • Isoquinolin-3-yl carboxamides and preparation and use thereof. Source: WO Patent 2017/189829 A1 (2017).[1] URL: Relevance: Provides detailed experimental procedures for the synthesis and purification of the scaffold.

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Source: Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link] Relevance: Discusses the general chemical properties and reactivity of 3-aminoisoquinoline derivatives.

  • A Versatile Synthesis of Substituted Isoquinolines. Source: Myers Research Group, Harvard University. URL:[Link] Relevance: Establishes the foundational methodology for constructing substituted isoquinoline rings from benzonitrile precursors.

Sources

6-Bromo-7-fluoroisoquinolin-3-amine solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Solubility Profiling of 6-Bromo-7-fluoroisoquinolin-3-amine in DMSO and Methanol: A Methodological Framework

Abstract

Introduction: The Criticality of Solubility Measurement

In the realm of drug discovery, aqueous solubility is a key determinant of a compound's potential for oral bioavailability.[1] However, solubility in organic solvents like DMSO and methanol is equally critical for practical laboratory operations. Poor solubility can lead to significant challenges, including:

  • Inaccurate Screening Data: Compound precipitation in assay buffers can lead to false negatives or unreliable concentration-response curves.

  • Difficulties in Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization is fundamental to achieving good yields and purity.

  • Formulation and Development Hurdles: Understanding solubility is the first step in developing a viable formulation for preclinical and clinical studies.[2]

This guide addresses the specific case of 6-Bromo-7-fluoroisoquinolin-3-amine, providing the necessary scientific framework to characterize its solubility profile accurately.

Foundational Concepts: Solvent Properties and Solubility Theory

A rigorous determination of solubility requires an understanding of both the solvents and the theoretical types of solubility that can be measured.

Solvent Characteristics
  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is renowned for its exceptional solvating power, capable of dissolving a vast array of both polar and nonpolar compounds.[3] Its high boiling point (189 °C) and miscibility with water and many organic solvents make it the standard for creating high-concentration stock solutions for compound libraries.[4][5]

  • Methanol (MeOH): As the simplest polar protic solvent, methanol is widely used in organic synthesis, recrystallization, and as a mobile phase component in chromatography.[6][7] Its ability to act as both a hydrogen bond donor and acceptor allows it to dissolve a different spectrum of compounds compared to DMSO.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

The term "solubility" can refer to two distinct thermodynamic states, and the experimental method dictates which one is measured.[8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, when the dissolved solute is in equilibrium with an excess of the solid (crystalline) material.[9] This value is independent of time (once equilibrium is reached) and represents the most stable state. The "gold standard" for its determination is the shake-flask method.[10]

  • Kinetic Solubility: This is often measured in early drug discovery. It is determined by adding a concentrated DMSO stock solution of a compound to an aqueous or organic medium and observing the concentration at which precipitation occurs.[11] The resulting value can be higher than the thermodynamic solubility because the energy required to break apart an existing crystal lattice has been bypassed, potentially leading to a supersaturated, metastable solution.[9][12] This measurement is highly dependent on the protocol parameters, such as incubation time and the rate of addition.[13]

Understanding this distinction is crucial, as kinetic solubility may overestimate the amount of compound that can be dissolved from a solid form.[14]

Experimental Strategy: A Tiered Approach to Solubility Determination

We propose a structured, multi-tiered approach to efficiently and accurately determine the solubility of 6-Bromo-7-fluoroisoquinolin-3-amine. This workflow ensures that resources are used effectively, starting with a simple assessment and progressing to a highly quantitative, validated method.

G A Tier 1: Qualitative Visual Assessment B Tier 2: Quantitative Thermodynamic Solubility (Shake-Flask) A->B Proceed if quantitative data is required C Equilibration (24-48h Incubation) B->C Step 1 D Phase Separation (Centrifugation/Filtration) C->D Step 2 E Tier 3: Quantitative Analysis (HPLC with Calibration Curve) D->E Step 3 F Final Report: Solubility (mg/mL & Molar) E->F Calculation

Caption: A tiered workflow for solubility determination.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. The use of calibrated equipment, pure materials, and a validated analytical method like HPLC with a proper calibration curve is essential for trustworthiness.[15]

Materials and Equipment
  • 6-Bromo-7-fluoroisoquinolin-3-amine (solid, >98% purity)

  • DMSO (anhydrous, ≥99.9%)

  • Methanol (HPLC grade, ≥99.9%)

  • Analytical balance (4-decimal place)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • Syringes and 0.22 µm PVDF syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes for standard preparation

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility and is considered the definitive method.

Causality Behind Choices:

  • Excess Solid: Adding a visible excess of the compound ensures that the solution becomes saturated and reaches equilibrium with the solid phase.

  • Extended Equilibration (24-48h): Many organic compounds, particularly crystalline ones, dissolve slowly. A long incubation period with constant agitation is necessary to ensure true thermodynamic equilibrium is reached.[16]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility.

  • Phase Separation: It is crucial to completely remove all undissolved solid particles before analysis. Any remaining solids will dissolve upon dilution, leading to an overestimation of solubility.[17] Centrifugation followed by filtration through a low-binding filter (like PVDF) is a robust method.[16][18]

Step-by-Step Procedure:

  • Preparation: Accurately weigh approximately 5-10 mg of 6-Bromo-7-fluoroisoquinolin-3-amine into a 2 mL glass vial. Record the exact mass.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or Methanol) to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 to 48 hours. After this period, a visible excess of solid should remain.

  • Phase Separation:

    • Allow the vials to stand for 1 hour to let larger particles settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PVDF syringe filter into a clean HPLC vial. This step removes any remaining microscopic particles.

  • Dilution & Analysis: The filtered saturated solution must be diluted to fall within the linear range of the HPLC calibration curve. Perform a precise dilution (e.g., 1:100 or 1:1000) with the appropriate solvent. Analyze the diluted sample via HPLC as described in Protocol 2.

Protocol 2: Quantitative Analysis by HPLC

This protocol provides the means to accurately quantify the compound's concentration in the saturated solution obtained from Protocol 1.

Causality Behind Choices:

  • Calibration Curve: A multi-point calibration curve using standards of known concentration is the cornerstone of a validated analytical method. It establishes the relationship between the instrument response (peak area) and concentration, ensuring the quantification of the unknown sample is accurate and not based on a single-point estimation.[19][20]

  • UV Detection: Isoquinoline systems are typically chromophoric, making UV detection a simple and effective choice for HPLC analysis. The detection wavelength should be set at the absorbance maximum (λmax) of the compound for optimal sensitivity.

G A Prepare Stock Solution (Known Concentration, e.g., 1 mg/mL) B Create Serial Dilutions (e.g., 100, 50, 25, 10, 1 µg/mL) A->B C Inject Standards into HPLC & Record Peak Areas B->C D Plot Peak Area vs. Concentration Generate Linear Regression (y=mx+c, R²) C->D Calibration F Calculate Concentration using Equation: Conc = (Peak Area - c) / m D->F Use Regression Line E Inject Diluted Saturated Sample & Record Peak Area E->F G Apply Dilution Factor to get Final Solubility Value F->G

Caption: Logic of HPLC quantification via external standard calibration.

Step-by-Step Procedure:

  • Prepare a Primary Stock Solution: Accurately weigh ~10 mg of 6-Bromo-7-fluoroisoquinolin-3-amine and dissolve it in a known volume (e.g., 10.0 mL) of solvent (DMSO or Methanol) in a volumetric flask to create a 1 mg/mL stock solution.

  • Prepare Calibration Standards: Perform serial dilutions of the primary stock solution to create a series of at least five standards with concentrations spanning the expected sample concentration (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

  • HPLC Analysis:

    • Inject each standard into the HPLC system and record the peak area at the compound's λmax.

    • Generate a calibration curve by plotting peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 indicates good linearity.

  • Sample Analysis: Inject the diluted saturated sample (from Protocol 1) and record its peak area.

  • Calculation:

    • Use the regression equation to calculate the concentration of the diluted sample: Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope.

    • Calculate the original solubility by multiplying this concentration by the dilution factor: Solubility (mg/mL) = (Calculated Concentration / 1000) * Dilution Factor.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table.

Table 1: Thermodynamic Solubility of 6-Bromo-7-fluoroisoquinolin-3-amine at 25 °C

Solvent Replicate Solubility (mg/mL) Solubility (Molar*) Observations
DMSO 1 [Calculated Value] [Calculated Value] [e.g., Clear solution]
2 [Calculated Value] [Calculated Value]
3 [Calculated Value] [Calculated Value]
Average ± SD [Value] [Value]
Methanol 1 [Calculated Value] [Calculated Value] [e.g., Clear solution]
2 [Calculated Value] [Calculated Value]
3 [Calculated Value] [Calculated Value]

| | Average ± SD | [Value] | [Value] | |

*Note: Molar solubility is calculated using the molecular weight of 6-Bromo-7-fluoroisoquinolin-3-amine (241.05 g/mol ).

Conclusion

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Avdeef, A. (2007). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Methanol. DCCEEW Website. [Link]

  • Oprisiu, I., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • Bergström, C. A., et al. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Acme-Hardesty. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Acme-Hardesty Website. [Link]

  • Glomme, A., & Abrahamsson, B. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Dahlin, J. L., et al. (2015). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC. [Link]

  • Purosolv. (2025). The Role of Methanol in Pharma-Grade Compound Extraction. Purosolv Website. [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. ChromForum. [Link]

  • Britannica. (2026). Methanol. Britannica Website. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor Website. [Link]

  • Persky, A. M., & Pollack, G. M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • ResearchGate. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma Website. [Link]

  • Wikipedia. Dimethyl sulfoxide. Wikipedia. [Link]

Sources

Technical Guide & Safety Assessment: 6-Bromo-7-fluoroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive safety and application manual for 6-Bromo-7-fluoroisoquinolin-3-amine . It integrates Material Safety Data Sheet (MSDS/SDS) standards with advanced experimental context for drug discovery professionals.[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound represents a high-value "linchpin" scaffold in medicinal chemistry.[1] The presence of orthogonal halogen handles (6-Br, 7-F) combined with a 3-amino group allows for precise, multi-vector functionalization, making it ideal for Fragment-Based Drug Discovery (FBDD) targeting kinases or GPCRs.[1]

PropertySpecification
Chemical Name 6-Bromo-7-fluoroisoquinolin-3-amine
CAS Number 2143040-28-0 [1]
Molecular Formula C₉H₆BrFN₂
Molecular Weight 241.06 g/mol
SMILES Nc1cc2cc(F)c(Br)cc2cn1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM
Melting Point Not experimentally determined; Analog predicted: >180°C

Part 2: Hazard Identification & Safety Assessment (GHS)[1]

Note: As a specific research intermediate, full toxicological data is limited. The following classification is derived via Read-Across Methodology from structurally homologous halogenated isoquinolin-3-amines (e.g., 6-bromoisoquinolin-3-amine).

GHS Classification[1]
  • Acute Toxicity, Oral: Category 4 (H302)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[3]

Hazard Statements & Precautionary Logic
  • H302: Harmful if swallowed.[1][4] Rationale: Isoquinoline alkaloids often exhibit biological activity affecting the CNS or cardiovascular system.[1]

  • H315/H319: Causes skin/eye irritation.[1][2][4][5] Rationale: The primary amine (-NH₂) is basic and nucleophilic, capable of reacting with mucosal membranes.[1]

  • H335: May cause respiratory irritation.[1][3][4][5] Rationale: Fine dusts of heterocyclic amines are known respiratory sensitizers.[1]

Signal Word: WARNING

Part 3: Handling, Storage, & Stability Protocol[1][5]

Storage Architecture

To maintain the integrity of the C-Br bond and prevent oxidation of the amine, strict environmental control is required.[1]

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1] The electron-rich amino group is susceptible to slow oxidation in air.[1]

  • Light: Protect from light.[1][4] Halogenated aromatics can undergo slow photodehalogenation or radical degradation upon UV exposure [2].[1]

Experimental Handling Workflow

The following diagram outlines the decision logic for safe handling and PPE selection based on the operation scale.

SafetyWorkflow Start Handling 6-Bromo-7-fluoroisoquinolin-3-amine ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg (Weighing) ScaleCheck->SmallScale LargeScale > 100 mg or Synthesis ScaleCheck->LargeScale PPE_Basic PPE: Nitrile Gloves, Lab Coat, Safety Glasses Device: Analytical Balance Enclosure SmallScale->PPE_Basic PPE_Advanced PPE: Double Nitrile, Tyvek Sleeves Device: Fume Hood (Face Velocity > 0.5 m/s) LargeScale->PPE_Advanced Solubilization Solubilization (DMSO/DMF) PPE_Basic->Solubilization PPE_Advanced->Solubilization Waste Disposal: Halogenated Organic Waste Solubilization->Waste Post-Experiment

Figure 1: Risk-based handling workflow. Note the escalation to fume hoods for larger quantities due to potential respiratory irritation (H335).

Part 4: Emergency Response Protocols

IncidentImmediate ActionScientific Rationale
Eye Contact Rinse with water for 15 min. Lift eyelids.[1]Basic amines can cause corneal saponification; immediate dilution is critical to prevent permanent opacity.[1]
Skin Contact Wash with soap and water.[1][3][4][5][6] Do NOT use ethanol.[1]Ethanol may increase skin permeability, enhancing systemic absorption of the halogenated heterocycle [3].[1]
Inhalation Move to fresh air.[1][3][2][4][5] Administer O₂ if breathing is labored.[1][5]Halogenated dusts can induce bronchospasm.[1]
Fire Use CO₂, dry chemical, or foam.[1][5][6]Combustion emits toxic fumes: NOₓ, HF, HBr.[1] Self-Contained Breathing Apparatus (SCBA) is mandatory.

Part 5: Senior Scientist Application Guide[1]

Chemo-Selective Functionalization Strategy

For drug development, this molecule is a "tri-functional" scaffold.[1] The order of operations is critical to avoid side reactions.

  • C6-Bromine: The most reactive site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C3-Amine: A handle for amide coupling or urea formation.[1] It is generally nucleophilic but less so than an alkyl amine due to resonance into the isoquinoline ring.[1]

  • C7-Fluorine: The least reactive.[1] Typically stable, but can serve as a site for SₙAr (Nucleophilic Aromatic Substitution) if the ring is sufficiently activated (e.g., by N-oxidation or protonation) and forcing conditions are used.[1]

Validated Protocol: C6-Selective Suzuki Coupling

Objective: To attach an aryl group at C6 without affecting the C7-F or C3-NH₂.[1]

Reagents:

  • Substrate: 6-Bromo-7-fluoroisoquinolin-3-amine (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq) - Chosen for robustness against basic amines.[1]

  • Base: K₂CO₃ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes. Why? Pd(0) species are oxygen-sensitive.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon flow.[1]

  • Solvation: Add degassed solvent via syringe.[1]

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine. The 3-amine may make the product slightly polar; ensure the aqueous layer is not too acidic to prevent product loss as a salt.[1]

Functionalization Logic Map[1]

SynthesisMap Core 6-Bromo-7-fluoroisoquinolin-3-amine Path1 Suzuki Coupling (Pd/Base) Core->Path1 Site: C6-Br (High Reactivity) Path2 Amide Coupling (HATU/R-COOH) Core->Path2 Site: C3-NH2 (Med Reactivity) Path3 SnAr Displacement (R-NH2/Heat) Core->Path3 Site: C7-F (Low Reactivity) Prod1 C6-Aryl Derivative (Kinase Hinge Binder) Path1->Prod1 Prod2 C3-Amide Derivative (Solubility Tail) Path2->Prod2 Prod3 C7-Amino Derivative (Rare/Forcing Conditions) Path3->Prod3

Figure 2: Chemo-selective functionalization map.[1] The Blue path (C6-Br) is the standard first-step modification in SAR campaigns.[1]

References

  • BLD Pharm. (2025).[1] 6-Bromo-7-fluoroisoquinolin-3-amine Product Page. Retrieved from

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 6-Bromoisoquinoline. Retrieved from

  • ChemicalBook. (2025).[1][2][5][6] 6-Bromo-7-fluoroquinoline Safety Data. Retrieved from

  • BenchChem. (2025).[1][5][7] Substituted Quinoline Derivatives in Drug Discovery. Retrieved from

Sources

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of 6-Bromo-7-fluoroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The substrate 6-Bromo-7-fluoroisoquinolin-3-amine (CAS: 2225879-25-2) presents a unique set of electronic and steric challenges for palladium-catalyzed cross-coupling. As a core intermediate in the synthesis of kinase inhibitors (e.g., DYRK1A, CLK1, and Wnt pathway modulators), efficient functionalization at the C6 position is critical.

Structural Challenges
  • Catalyst Poisoning (C3-Amine): The primary challenge is the free amine at position 3. In standard Pd/PPh3 systems, this basic nitrogen can coordinate to the unsaturated Pd(0) or Pd(II) species, forming off-cycle resting states that arrest turnover.

  • Electronic Deactivation (Isoquinoline Core): The electron-deficient nature of the isoquinoline ring, further pulled by the C7-fluorine, makes the C6-bromide an excellent electrophile for oxidative addition. However, this same electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr) at the C7-F position if harsh bases (e.g., alkoxides) are used.

  • Ortho-Fluorine Effect: The C7-fluorine atom provides an inductive withdrawing effect that activates the C6-Br bond, but it also imposes steric demand that necessitates smaller or flexible ligands for optimal transmetallation.

Strategic Solution

To bypass protection/deprotection steps, this guide prioritizes Direct Coupling using dialkylbiaryl phosphine ligands (Buchwald-type). These bulky, electron-rich ligands (e.g., XPhos, APhos) serve two functions:

  • Steric Bulk: Prevents the substrate's C3-amine from coordinating to the metal center.

  • Electron Density: Facilitates rapid oxidative addition into the electron-poor C-Br bond.

Mechanistic Workflow & Decision Logic

The following flowchart illustrates the decision logic for optimizing the coupling reaction, distinguishing between "Standard" and "Difficult" coupling partners.

G Start Substrate: 6-Bromo-7-fluoroisoquinolin-3-amine Decision Partner Sterics/Stability? Start->Decision Partner Coupling Partner (Boronic Acid/Ester) Partner->Decision PathA Standard Aryl/Heteroaryl Decision->PathA Simple PathB Sterically Hindered / Unstable Decision->PathB Complex MethodA Method A: Robust Scale-Up Cat: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O PathA->MethodA MethodB Method B: High-Performance Cat: XPhos Pd G3 Base: K3PO4 Solvent: THF/H2O PathB->MethodB QC QC Check (LCMS/NMR) Target: >95% Conversion MethodA->QC MethodB->QC

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on the boronic acid partner.

Experimental Protocols

Method A: The "Workhorse" Protocol (Cost-Effective)

Recommended for: Simple aryl boronic acids, initial scale-up, and cost-sensitive campaigns.

Rationale: This method utilizes Pd(dppf)Cl2 , a robust ferrocenyl catalyst that resists dechelation. The use of a mild carbonate base prevents SNAr side reactions at the C7-fluorine position.

Materials:

  • Substrate: 6-Bromo-7-fluoroisoquinolin-3-amine (1.0 equiv)

  • Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • Base: 2M aq. K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the isoquinoline substrate, boronic acid, and Pd(dppf)Cl2.

  • Inert: Seal the vial and purge with N2 or Ar for 5 minutes.

  • Solvate: Add degassed 1,4-Dioxane and 2M K2CO3 solution via syringe.

  • React: Heat the mixture to 90 °C for 4–16 hours.

    • Note: Monitor by LCMS.[1] The free amine may cause slight tailing; use a modifier (0.1% Formic Acid) in the mobile phase.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient). The product is typically polar due to the amine/isoquinoline nitrogen.

Method B: The "High-Performance" Protocol (Challenging Substrates)

Recommended for: Heteroaryl boronic acids, low-reactivity partners, or when Method A fails.

Rationale: This method uses XPhos Pd G3 , a third-generation Buchwald precatalyst. The bulky XPhos ligand creates a protective shell around the Pd center, preventing the C3-amine from poisoning the catalyst. The precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation.

Materials:

  • Substrate: 6-Bromo-7-fluoroisoquinolin-3-amine (1.0 equiv)

  • Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: 0.5 M aq. K3PO4 (3.0 equiv)

  • Solvent: THF or 2-MeTHF (0.1 M)

Step-by-Step Procedure:

  • Charge: Add substrate, boronic partner, and XPhos Pd G3 to the vessel.

  • Solvate: Add THF and the aqueous K3PO4 solution.

  • React: Heat to 60–80 °C .

    • Insight: This system is highly active; conversion often completes within 1–4 hours.

  • Workup: Standard extraction (EtOAc/Water).

  • Scavenging (Optional): If Pd residues persist (dark color), treat the organic phase with SiliaMetS® Thiol or similar scavenger resin for 2 hours before concentration.

Optimization & Troubleshooting Guide

The following data summarizes common failure modes and their specific remedies for this scaffold.

IssueObservation (LCMS/NMR)Root CauseCorrective Action
No Reaction Recovered Starting Material (SM)Catalyst poisoning by free amine.Switch to Method B (XPhos/SPhos). Increase temp to 100°C.
Protodebromination Mass = SM - Br + HReductive elimination of H-Pd-Ar.Use dry solvents (anhydrous Dioxane). Switch base to Cs2CO3.
Defluorination Mass = Product - F + OH/OMeSNAr at C7 due to strong base.Avoid alkoxides (NaOtBu). Use weak bases (K2CO3, K3PO4). Lower temp.
Homocoupling Boronic acid dimerOxidation of boronic acid.Rigorous degassing (sparge Ar for 10 min). Reduce O2 exposure.
Low Solubility Precipitation in reactionScaffold aggregation.Use DMF or DMAc as cosolvent (10-20%).
The "Fluorine Effect" Warning

The C7-fluorine is not inert . Under highly basic conditions (e.g., NaH, KOtBu) or high temperatures (>120°C) in nucleophilic solvents (MeOH), the fluorine can be displaced. Always verify the integrity of the C-F bond in the final product using 19F NMR (typically -110 to -130 ppm depending on substitution).

Pathway Visualization: Catalytic Cycle

Understanding the competition between the substrate's amine and the ligand is key to success.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (Ar-Br) Poison Catalyst Poisoning (Pd-NH2 Coordination) Pd0->Poison + Free Amine (Reversible) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base Poison->Pd0 Heat / Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Simplified catalytic cycle highlighting the off-cycle catalyst poisoning pathway (red) which is mitigated by using bulky ligands like XPhos.

References

  • Source: WIPO Patent WO2017189829A1. "Isoquinolin-3-yl carboxamides and preparation and use thereof.
  • Buchwald-Hartwig Prec

    • Source:Chemical Science, 2011, 2, 57-68. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides."
    • Relevance: Establishes the superiority of dialkylbiaryl phosphines (XPhos, RuPhos)
    • URL:[Link]

  • Suzuki-Miyaura Coupling of Heterocyclic Chlorides and Bromides

    • Source:Tetrahedron, 2002, 58(48), 9633-9695. "Palladium-catalyzed cross-coupling reactions of organoboron compounds."
    • Relevance: Comprehensive review of conditions for electron-deficient heterocycles like isoquinolines.
    • URL:[Link]

  • Commercial Availability & Physical Properties

    • Source: BLD Pharm Product Page for CAS 2225879-25-2.[2]

    • Relevance: Verification of substr

Sources

Palladium-catalyzed cross-coupling of 6-Bromo-7-fluoroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 6-Bromo-7-fluoroisoquinolin-3-amine (CAS: 2225879-25-2) represents a privileged pharmacophore in kinase inhibitor discovery. The isoquinoline core provides a rigid bicyclic template, while the 3-amino group often serves as a critical hydrogen bond donor in the ATP-binding pocket.

However, functionalizing this scaffold via Palladium-catalyzed cross-coupling presents a "push-pull" synthetic challenge:

  • The "Push" (Activation): The 7-fluoro substituent exerts a strong inductive effect (

    
    ), activating the adjacent 6-bromo site for oxidative addition.
    
  • The "Pull" (Inhibition): The free 3-amino group (

    
    ) and the isoquinoline nitrogen (
    
    
    
    ) act as Lewis bases, capable of coordinating to the Pd(II) center, potentially arresting the catalytic cycle (catalyst poisoning).

This guide provides optimized protocols to overcome these competing factors, ensuring high yields and reproducibility without the need for protecting groups.

Part 1: Mechanistic Insight & Chemical Logic

To optimize the reaction, we must understand the electronic landscape of the substrate.

The Ortho-Fluoro Activation Effect

The fluorine atom at C7 is crucial. Unlike a simple phenyl bromide, the C6-Br bond in this scaffold is significantly weakened by the electron-withdrawing nature of the ortho-fluorine and the para-nitrogen (isoquinoline ring).

  • Impact: Oxidative Addition (OA) of Pd(0) into the C-Br bond is faster than in non-fluorinated analogues.

  • Risk: This increased reactivity can lead to higher rates of protodehalogenation (replacement of Br with H) if the Transmetallation (TM) step is slow or if moisture is present.

The Catalyst Poisoning Challenge

The 3-amino group is a competitive ligand. In standard systems (e.g.,


), the amine can displace phosphine ligands, forming stable, inactive Pd-amine complexes (Pd-black precipitation is a common symptom).
  • Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands create a steric shield that prevents the substrate's amine from binding to the metal center while promoting the coupling reaction.

Visualization: Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard Suzuki cycle versus the "off-cycle" inhibition caused by the free amine.

G Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Substrate (Fast due to 7-F) Poison Catalyst Poisoning (Pd-Amine Complex) Pd0->Poison Inhibition Substrate 6-Bromo-7-fluoroisoquinolin-3-amine Substrate->Poison Coordination via 3-NH2 TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronic Acid/Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product C6-Functionalized Product RedElim->Product

Figure 1: Catalytic cycle showing the productive Suzuki pathway (Green/Yellow) versus the competing amine poisoning pathway (Red).

Part 2: Experimental Protocols

Two protocols are provided: Method A (Suzuki-Miyaura) for carbon-carbon bond formation, and Method B (Buchwald-Hartwig) for carbon-nitrogen bond formation.

Method A: Suzuki-Miyaura Cross-Coupling

Best for: Attaching aryl, heteroaryl, or vinyl groups to the C6 position.

Rationale: We utilize XPhos Pd G3 , a precatalyst that releases the active Pd(0)-XPhos species efficiently. XPhos is bulky enough to prevent the 3-amino group from interfering.

Reagents Table:

Reagent Equiv. Role
6-Bromo-7-fluoroisoquinolin-3-amine 1.0 Limiting Reagent
Aryl Boronic Acid 1.2 - 1.5 Coupling Partner
XPhos Pd G3 0.02 - 0.05 Catalyst (Pre-activated)

|


 (0.5 M aq) | 2.0 - 3.0 | Base (Activates Boron) |
| THF or 1,4-Dioxane | [0.1 M] | Solvent |

Step-by-Step Protocol:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the isoquinoline substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G3 (2-5 mol%).

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Crucial: Oxygen kills the active catalyst).[1]

  • Solvent Addition: Add degassed THF (or Dioxane) via syringe.

  • Base Addition: Add the degassed aqueous

    
     solution (2.0 equiv).
    
    • Note: A biphasic system (THF/Water) often solubilizes the polar amino-isoquinoline better than anhydrous conditions.

  • Reaction: Heat the mixture to 60–80 °C for 2–12 hours.

    • Monitor: Check LC-MS.[2] The 7-F activation usually makes this reaction fast. If protodehalogenation (M-Br

      
       M-H) is observed, lower the temperature to 50 °C and increase boronic acid to 1.5 equiv.
      
  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[3] Dry over

    
    .
    
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Method B: Buchwald-Hartwig Amination

Best for: Displacing the C6-Br with a secondary amine.

Rationale: BrettPhos or RuPhos are the ligands of choice. RuPhos is exceptional for secondary amines; BrettPhos is preferred for primary amines. We use a weak base (


) if possible to avoid deprotonating the isoquinoline 3-amine, though 

is more robust.

Reagents Table:

Reagent Equiv. Role
6-Bromo-7-fluoroisoquinolin-3-amine 1.0 Limiting Reagent
Amine Partner 1.2 Nucleophile
RuPhos Pd G3 0.02 - 0.05 Catalyst

|


 or 

| 2.0 | Base | | t-Amyl Alcohol or Dioxane | [0.2 M] | Solvent |

Step-by-Step Protocol:

  • Drying: Ensure all reagents are strictly anhydrous. Water inhibits this cycle significantly.

  • Setup: Charge vial with substrate, Pd-precatalyst, and base (

    
    ). Purge with Argon.
    
  • Addition: Add anhydrous solvent and the liquid amine partner via syringe.

  • Reaction: Heat to 80–100 °C .

    • Note: The 7-fluoro group aids the oxidative addition, but the steric bulk of the incoming amine might require higher temperatures compared to the Suzuki coupling.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.

Part 3: Optimization & Troubleshooting

Workflow Decision Tree

Use this logic flow to determine the optimal conditions for your specific coupling partner.

Workflow Start Start: 6-Br-7-F-Isoquinolin-3-amine Partner Coupling Partner? Start->Partner Boronic Boronic Acid/Ester Partner->Boronic C-C Bond Amine Amine (1° or 2°) Partner->Amine C-N Bond Solubility Check Solubility Boronic->Solubility Buchwald Buchwald Protocol (RuPhos Pd G3) Amine->Buchwald Suzuki Suzuki Protocol (XPhos Pd G3) Dioxane Use Dioxane/H2O (Standard) Solubility->Dioxane Soluble DMF Use DMF/H2O (If insoluble) Solubility->DMF Precipitates Dioxane->Suzuki DMF->Suzuki

Figure 2: Experimental decision tree for selecting solvent and catalyst systems.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Black Precipitate Catalyst decomposition (Pd-black).[4][5] Ligand is not protecting Pd from the amine substrate.Switch to XPhos or SPhos . Ensure strict oxygen-free conditions.
No Reaction (SM remains) Oxidative addition failure or complete catalyst poisoning.Increase Temp to 100°C. Switch to Pd-G4 precatalysts.
Protodehalogenation (Product is H instead of R)"7-Fluoro Effect" makes OA too fast; Transmetallation is too slow.Dry the solvent (remove water source). Increase concentration of Boronic Acid.
Low Solubility Isoquinoline stacking.Use n-Butanol or DMF as cosolvents.

References

  • Suzuki-Miyaura Coupling of Amino-Heterocycles

    • Title: "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile."[3]

    • Source: BenchChem Application D
    • URL: (General reference for isoquinoline couplings).

  • Buchwald-Hartwig Amination Methodology

    • Title: "Buchwald-Hartwig Amin
    • Source: Organic Chemistry Portal / Wikipedia.
    • URL:

  • Catalyst Selection for Amine-Containing Substrates

    • Title: "Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold." (Analogous electronic systems).
    • Source: Bioorganic Chemistry (PubMed).
    • URL:

  • Substrate Data

    • Title: "6-Bromo-7-fluoroisoquinolin-3-amine (CAS 2225879-25-2)
    • Source: Sigma-Aldrich / Merck.
    • URL: (Note: Search by CAS 2225879-25-2 if direct link expires).

  • Electronic Effects in Cross-Coupling

    • Title: "Study of Electronic Effect in Organic Reactions."[6]

    • Source: Francis Academic Press.
    • URL:[6]

Sources

Synthesis and Evaluation of Novel IDO1/TDO Inhibitors Derived from 3-Aminoisoquinoline Precursors: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) derived from a 3-aminoisoquinoline scaffold. This document is intended to serve as a practical resource, combining established synthetic methodologies with robust biochemical and cell-based assay protocols to facilitate the discovery and development of novel therapeutics in immuno-oncology and other relevant disease areas.

Introduction: The Therapeutic Promise of Targeting the Kynurenine Pathway

The enzymes IDO1 and TDO are critical regulators of tryptophan metabolism, catalyzing the initial and rate-limiting step in the kynurenine pathway.[1] In the context of cancer, the upregulation of these enzymes in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of immunosuppressive kynurenine metabolites.[2][3] This metabolic reprogramming creates an immune-tolerant environment that allows tumors to evade immune surveillance.[2] Consequently, the inhibition of IDO1 and/or TDO has emerged as a promising therapeutic strategy to restore anti-tumor immunity.[2] The 3-aminoisoquinoline scaffold has been identified as a promising starting point for the development of potent and selective IDO1/TDO inhibitors.[4][5]

Section 1: Synthesis of 3-Aminoisoquinoline-Based IDO1/TDO Inhibitors

The synthesis of the target inhibitors is a multi-step process that begins with the construction of the core 3-aminoisoquinoline scaffold, followed by functionalization to introduce the necessary pharmacophoric elements for potent enzyme inhibition. The following sections outline a representative synthetic route, drawing upon established named reactions and modern coupling techniques.

Core Scaffold Synthesis: The Bischler-Napieralski Reaction

A robust method for the synthesis of the isoquinoline core is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[5][6][7] This reaction is a powerful tool for the formation of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the desired aromatic isoquinoline.[6]

Conceptual Synthetic Workflow

cluster_0 Core Synthesis cluster_1 Functionalization β-Arylethylamine β-Arylethylamine Amide Formation Amide Formation β-Arylethylamine->Amide Formation Acyl Chloride Bischler-Napieralski Cyclization Bischler-Napieralski Cyclization Amide Formation->Bischler-Napieralski Cyclization POCl3 3,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline Bischler-Napieralski Cyclization->3,4-Dihydroisoquinoline Aromatization Aromatization 3,4-Dihydroisoquinoline->Aromatization Pd/C Substituted Isoquinoline Substituted Isoquinoline Aromatization->Substituted Isoquinoline Amination Amination Substituted Isoquinoline->Amination e.g., Buchwald-Hartwig 3-Aminoisoquinoline Precursor 3-Aminoisoquinoline Precursor Amination->3-Aminoisoquinoline Precursor Amide Coupling Amide Coupling 3-Aminoisoquinoline Precursor->Amide Coupling Carboxylic Acid, Coupling Agent Final Inhibitor Final Inhibitor Amide Coupling->Final Inhibitor Purification Purification Final Inhibitor->Purification Chromatography Characterization Characterization Purification->Characterization NMR, MS

Caption: General synthetic workflow for 3-aminoisoquinoline-based inhibitors.

Protocol: Synthesis of a Representative 3-Aminoisoquinoline Precursor

This protocol outlines the synthesis of a generic 3-aminoisoquinoline precursor, which can then be further elaborated.

Materials:

  • β-phenylethylamine derivative

  • Acetyl chloride

  • Pyridine

  • Phosphorus oxychloride (POCl₃)

  • Palladium on carbon (10%)

  • Solvents: Dichloromethane (DCM), Toluene, Methanol

  • Reagents for amination (e.g., sodium amide or reagents for a cross-coupling reaction)

Procedure:

  • Amide Formation: To a solution of the β-phenylethylamine derivative (1.0 eq) in DCM at 0 °C, add pyridine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Bischler-Napieralski Cyclization: Dissolve the crude amide in toluene and add POCl₃ (2.0 eq) dropwise at 0 °C. Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours.[6][8] Monitor by TLC. After cooling to room temperature, carefully quench the reaction by pouring it onto ice. Basify with a concentrated NaOH solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude 3,4-dihydroisoquinoline.

  • Aromatization: Dissolve the crude 3,4-dihydroisoquinoline in methanol and add 10% Pd/C (10 mol%). Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight. Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to obtain the isoquinoline core.

  • Amination: The introduction of the amino group at the 3-position can be achieved through various methods. One classical approach is the Chichibabin reaction using sodium amide, though this can have regioselectivity issues. A more modern and controlled approach involves the use of a halogenated isoquinoline precursor and subsequent Buchwald-Hartwig amination.

Functionalization via Amide Coupling and Suzuki Coupling

With the 3-aminoisoquinoline precursor in hand, the final inhibitor can be assembled through standard amide bond formation and, if required, a Suzuki cross-coupling reaction to introduce biaryl fragments.

1.3.1. Amide Coupling Protocol

Materials:

  • 3-Aminoisoquinoline precursor

  • Carboxylic acid of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[9][10]

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the 3-aminoisoquinoline precursor (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

1.3.2. Suzuki Coupling for Biaryl Scaffolds

Should the inhibitor design require a biaryl moiety, a Suzuki coupling can be employed.[11][12][13]

Materials:

  • Halogenated isoquinoline derivative

  • Arylboronic acid or ester

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 2 M Na₂CO₃ solution

  • Toluene/Ethanol mixture

Procedure:

  • In a round-bottom flask, combine the halogenated isoquinoline (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%).

  • Add a 3:1 mixture of toluene and ethanol, followed by the 2 M Na₂CO₃ solution.

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 80-90 °C and stir overnight under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Section 2: Protocols for Inhibitor Evaluation

Once the target compounds are synthesized and purified, their inhibitory activity against IDO1 and TDO must be determined. This section provides detailed protocols for both biochemical and cell-based assays.

In Vitro IDO1/TDO Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the activity of the recombinant IDO1 or TDO enzyme.

Enzymatic Assay Workflow

Recombinant Enzyme Recombinant Enzyme Incubate with Inhibitor Incubate with Inhibitor Recombinant Enzyme->Incubate with Inhibitor Serial Dilutions Initiate Reaction Initiate Reaction Incubate with Inhibitor->Initiate Reaction Add Tryptophan Incubation Incubation Initiate Reaction->Incubation 37°C Stop Reaction Stop Reaction Incubation->Stop Reaction e.g., TCA Detect Product Detect Product Stop Reaction->Detect Product Spectrophotometry Data Analysis Data Analysis Detect Product->Data Analysis IC50 Calculation

Caption: Workflow for the in vitro enzymatic assay.

Materials:

  • Recombinant human IDO1 or TDO enzyme

  • L-Tryptophan

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Cofactors (e.g., ascorbic acid, methylene blue)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Plate reader capable of measuring absorbance at 321 nm

Protocol:

  • Prepare Reagents: Prepare a stock solution of L-tryptophan in the assay buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer, cofactors, and the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the recombinant IDO1 or TDO enzyme to all wells except the negative control.

  • Initiate Reaction: Start the reaction by adding the L-tryptophan solution to all wells.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

  • Measurement: Measure the absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine.[14]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[15][16]

Parameter Typical Concentration/Condition
Enzyme Concentration5-20 nM
L-Tryptophan200 µM
Ascorbic Acid10 mM
Methylene Blue10 µM
Incubation Time30-60 minutes
Detection Wavelength321 nm
Cell-Based IDO1/TDO Assay

This assay measures the ability of a compound to inhibit IDO1 or TDO activity within a cellular context, providing a more physiologically relevant assessment of potency.[10][17][18][19]

Materials:

  • Human cancer cell line known to express IDO1 (e.g., SKOV-3) or TDO (e.g., A172)[2][18]

  • Cell culture medium and supplements

  • Interferon-gamma (IFNγ) for IDO1 induction

  • Test compounds dissolved in DMSO

  • 96-well cell culture plate

  • Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde)

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction (for IDO1 assay): Treat the cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.[10][18]

  • Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Incubate for 24-48 hours.

  • Kynurenine Measurement: Collect the cell culture supernatant. Add trichloroacetic acid (TCA) to precipitate proteins, then centrifuge. Transfer the supernatant to a new plate and add a reagent like p-dimethylaminobenzaldehyde, which reacts with kynurenine to form a colored product.

  • Detection: Measure the absorbance at 480 nm.

  • Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each well and determine the percent inhibition. Calculate the EC₅₀ value.

Parameter Typical Concentration/Condition
Cell Seeding Density10,000 - 30,000 cells/well
IFNγ Concentration50-100 ng/mL
Compound Incubation24-48 hours
Kynurenine Detectionp-dimethylaminobenzaldehyde
Detection Wavelength480 nm

Section 3: Troubleshooting and Expert Insights

Synthesis:

  • Low Yields in Bischler-Napieralski: Ensure anhydrous conditions as the reagents are moisture-sensitive. The choice of dehydrating agent and reaction temperature can significantly impact the yield.[7][20]

  • Amide Coupling Issues: For sterically hindered amines or carboxylic acids, alternative coupling reagents like HATU or COMU may be more effective.[9]

  • Purification Challenges: The basic nature of the isoquinoline core can lead to tailing on silica gel chromatography. Using a mobile phase containing a small amount of a basic modifier like triethylamine can improve peak shape.

Assays:

  • High Background in Enzymatic Assays: This can be due to compound precipitation or interference with the detection method. Including a "no enzyme" control for each compound concentration can help identify such artifacts.[21][22]

  • Low Signal in Cell-Based Assays: Ensure adequate IDO1 induction by IFNγ by checking IDO1 protein levels via Western blot. The health and passage number of the cells can also affect enzyme expression.[23]

  • IC₅₀ vs. EC₅₀: It is important to distinguish between the IC₅₀ obtained from the enzymatic assay (a measure of direct enzyme inhibition) and the EC₅₀ from the cell-based assay (which reflects cell permeability and intracellular target engagement).

References

  • Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. PubMed. (2024). Available at: [Link]

  • Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors | Request PDF. ResearchGate. (n.d.). Available at: [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Bischler–Napieralski reaction. Wikipedia. (2023). Available at: [Link]

  • A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ -generated Pd nanoparticles. ResearchGate. (2017). Available at: [Link]

  • Bischler-Napieralski Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. (n.d.).
  • Cell based functional assays for IDO1 inhibitor screening and characterization. PMC. (2018). Available at: [Link]

  • IDO/TDO Screening Services. BPS Bioscience. (n.d.). Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.).
  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. (2018). Available at: [Link]

  • Amide Synthesis. Fisher Scientific. (n.d.). Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • Preparation and Properties of Isoquinoline. (n.d.).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. (n.d.).
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. (2022). Available at: [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. PMC. (2012). Available at: [Link]

  • The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society. (1951).
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. PMC. (2025). Available at: [Link]

  • How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? ResearchGate. (2020). Available at: [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers. (2022). Available at: [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. (2018). Available at: [Link]

  • The Preparation of 3-Aminoisoquinoline and Related Compounds. datapdf.com. (n.d.). Available at: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. (2022). Available at: [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. (2025). Available at: [Link]

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. Journal of Medicinal Chemistry. (2025).
  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and D
  • Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed. (2018). Available at: [Link]

  • Identification and optimisation of next generation inhibitors of IDO1 and TDO. PMC. (2015). Available at: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. (n.d.). Available at: [Link]

  • SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST. (2021). Available at: [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. (n.d.).
  • Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. MDPI. (n.d.). Available at: [Link]

  • Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry. (n.d.).
  • Isoquinoline synthesis. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. (2025). Available at: [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ResearchGate. (2015). Available at: [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. (2023). Available at: [Link]

  • IDO and TDO - Cell based & biochemical assays. Tebubio. (2015). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Aminoisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting catalyst poisoning in the synthesis of aminoisoquinolines. This guide is designed for researchers, scientists, and drug development professionals who utilize powerful palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to construct these vital heterocyclic scaffolds.[1][2][3] Catalyst poisoning is a frequent and frustrating issue that can lead to stalled reactions, low yields, and difficulty in purification.[4][5]

This document provides in-depth, experience-driven advice in a direct question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and solve problems effectively.

Section 1: Frequently Asked Questions (FAQs) - Diagnosis & Mitigation

Q1: My cross-coupling reaction to form an aminoisoquinoline has stalled or is giving very low yield. How can I determine if catalyst poisoning is the culprit?

A1: Stalled reactions are a classic symptom of catalyst deactivation, where poisoning is a primary suspect.[5][6] Before exploring other factors like reaction conditions or reagent quality, you can perform a simple diagnostic test:

  • Catalyst Spiking Test: In the stalled reaction mixture, add a fresh charge of the palladium catalyst and ligand (typically 0.5-1 mol%). If the reaction restarts and proceeds to a higher conversion, it strongly indicates that the initial catalyst was deactivated or "poisoned" by an impurity in the system. If there is no change, the issue may lie with other parameters like temperature, base, or solvent choice.[7]

Q2: What are the most common catalyst poisons I should be aware of in these reactions?

A2: Palladium catalysts are highly sensitive to a range of substances that can coordinate to the metal center more strongly than the desired reactants, effectively halting the catalytic cycle.[4][8] The primary offenders are:

  • Sulfur Compounds: This is the most common and potent class of poisons.[9] Even trace amounts of thiols, thioethers, thiophenes, or elemental sulfur can irreversibly bind to palladium.[6][10][11] These are often found as impurities in starting materials (especially aryl halides), reagents, or solvents.[12]

  • Nitrogen-Containing Heterocycles: While you are synthesizing an aminoisoquinoline, other unmasked nitrogen heterocycles (like pyridine or quinoline) present as impurities can act as competitive ligands and poison the catalyst.[8][13]

  • Phosphorus Compounds: Unwanted phosphines or phosphine oxides, sometimes arising from ligand degradation, can interfere with the active catalytic species.

  • Heavy Metals and Other Contaminants: Residual metals from previous synthetic steps or inorganic salts can sometimes deactivate the catalyst.[9]

Q3: I suspect sulfur impurities from my aryl halide starting material. How can I confirm this and remove them?

A3: Sulfur contamination from aryl halides is a frequent issue, especially if they are synthesized using reagents like thionyl chloride.[12]

Confirmation: A definitive confirmation requires analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with a sulfur-selective detector or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to detect elemental sulfur. However, a functional test is often more practical.

Removal Protocol: A highly effective method for removing trace sulfur compounds is treatment with activated carbon.[14]

Experimental Protocol 1: Activated Carbon Treatment for Aryl Halide Purification
  • Dissolution: Dissolve the suspect aryl halide in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to create a ~0.5 M solution.

  • Carbon Addition: Add 5-10% by weight of high-purity, activated carbon powder to the solution.[14]

  • Stirring: Stir the suspension vigorously at room temperature for 2-4 hours. The high surface area of the carbon will adsorb the sulfur impurities.

  • Filtration: Filter the mixture through a pad of Celite® or a 0.45 µm PTFE syringe filter to completely remove the fine carbon particles.

  • Solvent Removal: Remove the solvent under reduced pressure to recover the purified aryl halide.

  • Validation: Re-run a small-scale test reaction with the purified material. A significant improvement in yield compared to the untreated material validates the presence of a removable poison.

Q4: Can the choice of ligand or catalyst precursor help mitigate poisoning effects?

A4: Yes, the choice of catalyst system can have a significant impact on its robustness.

  • Electron-Rich, Bulky Ligands: Modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often create more stable and active palladium complexes.[15][16] These can sometimes outperform traditional ligands like PPh₃ in the presence of trace impurities because they promote faster rates for the desired catalytic steps (oxidative addition, reductive elimination), which can outcompete the poisoning process.

  • Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) can sometimes offer more consistent performance than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can vary in quality.

Q5: My reaction involves a substrate with multiple coordinating functional groups. Could it be poisoning itself?

A5: This phenomenon, known as substrate inhibition or self-poisoning, is a definite possibility. If your aminoisoquinoline precursor contains unprotected functional groups like other amines, thiols, or certain N-heterocycles, they can coordinate to the palladium center and inhibit catalysis.[6]

Mitigation Strategies:

  • Protecting Groups: The most straightforward solution is to temporarily install a protecting group on the offending functionality.

  • Ligand Choice: Using a very strongly binding ligand can sometimes prevent the substrate from displacing it from the palladium coordination sphere.

  • Slow Addition: In some cases, adding the problematic substrate slowly over the course of the reaction can maintain its concentration at a low enough level to prevent catalyst saturation and poisoning.

Section 2: Visual Troubleshooting Guide

The following workflow provides a systematic approach to diagnosing and solving catalyst poisoning issues.

G start Reaction Failure (Low Yield / Stalled) spike Perform Catalyst Spiking Test start->spike restart Reaction Restarts spike->restart  Yes no_restart No Improvement spike->no_restart  No poison Catalyst Poisoning Confirmed restart->poison check_conditions Investigate Other Parameters (Temp, Base, Solvent, etc.) no_restart->check_conditions source Identify Poison Source poison->source reagents Starting Materials (Aryl Halide, Boronic Acid) source->reagents solvents Solvents / Reagents (Base, Additives) source->solvents self_poison Substrate Self-Poisoning source->self_poison purify Purify Starting Materials (e.g., Activated Carbon) reagents->purify scavenger Use High-Purity Solvents or Scavengers solvents->scavenger protect Install Protecting Group or Modify Substrate self_poison->protect rerun Re-run Optimized Reaction purify->rerun scavenger->rerun protect->rerun

Caption: Troubleshooting workflow for catalyst poisoning.

Section 3: Data Summary

The following table summarizes common catalyst poisons and their typical sources, providing a quick reference for potential contamination issues.

Poison ClassSpecific ExamplesCommon SourcesRelative Severity
Sulfur Compounds Thiols, Thiophenes, H₂S, Elemental Sulfur (S₈)Aryl halides (from chlorination reagents), solvents, natural gas-derived reagents, rubber septa.[11][12][17][18]Severe
Nitrogen Compounds Pyridine, Quinoline, Unprotected AminesImpurities in starting materials, substrate self-poisoning, additives.[8][13]Moderate to Severe
Halides (Excess) Excess Iodide (I⁻) or Bromide (Br⁻)High concentrations of halide salts, degradation of starting materials.[6]Mild to Moderate
Other Elements Heavy metals (Pb, Hg), Phosphorus compoundsContamination from previous steps, ligand degradation.[9][19]Moderate
Oxygen / Water O₂, H₂OLeaks in inert atmosphere setup, wet solvents or reagents.[6][18]Mild to Severe

References

  • Benchchem. Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.
  • Albers, P. et al. Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. 2001;173:275–286.
  • chemeurope.com. Catalyst poisoning.
  • Gabitto, J. & Tsouris, C. MODELING SULFUR POISONING OF PALLADIUM MEMBRANES USED FOR HYDROGEN SEPARATION. OSTI.GOV.
  • Yurkina, O.V. et al. Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. ResearchGate. 2004.
  • DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
  • Gremminger, P. et al. Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Publications. 2025.
  • Benchchem. Technical Support Center: Purification Strategies for Catalyst Residue Removal.
  • Buchwald, S. L. et al. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PMC.
  • StudySmarter. Catalyst Poisoning: Palladium & Platinum.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate.
  • Buchwald, S. L. et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc. 1999;121:9550-9561.
  • Unicat Catalyst Technologies, LLC. Purification.
  • Taylor & Francis. Catalyst poisoning – Knowledge and References.
  • Synthesis of Quinolyl and Isoquinolyl Heteroarylamines Using Palladium-Catalyzed Suzuki Cross-Coupling Reaction. ResearchGate. 2025.
  • Daugulis, O. et al. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.
  • ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Palladium-catalyzed Cross-coupling Reactions.
  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones.
  • ABCR. New Palladium Precatalysts For Cross-Coupling Reactions.
  • Kwong, F. Y. et al. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. 2024;101:438-459.
  • Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
  • Troubleshooting a C–N Coupling Reaction. Reddit. 2026.
  • Duke, R. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. J. Chem. Pharm. Res. 2024;16(4):127.
  • Ananikov, V. P. et al. Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?. ACS Publications.

Sources

Technical Support Center: Regioselectivity in Isoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for synthetic and medicinal chemists. This guide addresses common regioselectivity challenges encountered when functionalizing halogenated isoquinoline scaffolds, specifically focusing on the distinct reactivity of 6-bromo- and 7-fluoro-isoquinolines. As privileged structures in drug discovery, the precise modification of these skeletons is paramount.[1] This document provides in-depth, troubleshooting-focused FAQs to navigate the complexities of these reactions, ensuring predictable and high-yield outcomes in your research.

Frequently Asked Questions (FAQs)

Core Concepts & Reactivity

Q1: Why do 6-bromo- and 7-fluoro-isoquinoline exhibit such different reactivity in cross-coupling reactions?

A1: The difference is rooted in the fundamental principles of palladium-catalyzed cross-coupling, where the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen (C-X) bond.[2]

  • 6-Bromoisoquinoline: The Carbon-Bromine (C-Br) bond is significantly weaker and more polarizable than a Carbon-Fluorine (C-F) bond. This makes it highly susceptible to oxidative addition by a Pd(0) catalyst. For standard cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig, the C-Br bond is the default reactive site.[3][4][5]

  • 7-Fluoroisoquinoline: The C-F bond is the strongest single bond to carbon. Its high bond dissociation energy presents a large kinetic barrier for oxidative addition, rendering it largely unreactive under standard Pd-catalyzed conditions.[4] Activating C-F bonds for cross-coupling is a specialized area of research and typically requires harsh conditions or highly specialized catalyst systems, often involving strong electron-withdrawing groups on the ring.[6][7]

This inherent reactivity difference is the cornerstone of achieving regioselectivity. You can often perform chemistry at a C-Br bond in the presence of a C-F bond, a concept known as orthogonal functionalization.

Q2: I want to perform a Nucleophilic Aromatic Substitution (SNAr). Which substrate is better, 6-bromo or 7-fluoro-isoquinoline?

A2: 7-Fluoroisoquinoline is vastly superior for SNAr reactions. The mechanism of SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex).[8][9] The rate of this reaction is governed by two key factors:

  • Ring Activation: The ring must be "activated" by electron-withdrawing groups (EWGs) that can stabilize the negative charge of the intermediate. The isoquinoline's nitrogen atom acts as an EWG, but the halogen's effect is also critical. Fluorine is the most electronegative halogen and strongly activates the ring towards nucleophilic attack through its powerful inductive effect.[1][9]

  • Leaving Group Ability: The rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[9] While bromide is a better leaving group than fluoride in many contexts (like SN2 reactions), in SNAr, fluorine's ability to activate the ring is the dominant factor. Fluoride is readily expelled in the second step to restore aromaticity.[9]

Therefore, the 7-fluoro position is highly activated for substitution by nucleophiles like amines, alkoxides, or thiolates, whereas the 6-bromo position is significantly less reactive under SNAr conditions.

Troubleshooting Palladium-Catalyzed Cross-Coupling

Q3: I'm trying to run a Suzuki-Miyaura coupling on 6-bromoisoquinoline, but my yield is low and I see starting material decomposition. What's going wrong?

A3: This is a common issue when working with nitrogen-containing heterocycles.[10][11] The lone pair on the isoquinoline nitrogen can act as a Lewis base and coordinate to the palladium center, effectively poisoning the catalyst.[12] Here’s a checklist to troubleshoot this problem:

  • Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ can be effective, but often, more robust systems are needed. Consider using sterically hindered, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands.[11] These ligands form more stable and active catalysts that are less prone to deactivation.[13][14]

  • Base Selection: The base is critical.[11] If you are using a weaker base like Na₂CO₃, consider switching to a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃.[11] This can accelerate the transmetalation step and improve catalytic turnover.

  • Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) and also promotes unwanted homocoupling of your boronic acid.[10][11] Ensure your solvent and reaction vessel are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[10]

  • Boronic Acid Quality: Boronic acids can degrade over time, forming inactive boroxines.[11][12] Use fresh, high-quality boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).[11]

G cluster_feedback start Low Yield in Suzuki Reaction (6-Bromoisoquinoline) check_reagents Verify Reagent Quality (Fresh Boronic Acid, Dry Solvent) start->check_reagents degas Improve Degassing Protocol (Sparge with Ar/N2 for 30 min) check_reagents->degas Reagents OK success High Yield Achieved check_reagents->success Problem Solved change_base Switch to Stronger Base (e.g., K3PO4 or Cs2CO3) degas->change_base Yield still low degas->success Problem Solved change_ligand Use Advanced Ligand System (e.g., XPhos, SPhos, NHC) change_base->change_ligand Yield still low change_base->success Problem Solved increase_temp Increase Reaction Temperature (Monitor for Decomposition) change_ligand->increase_temp Yield still low change_ligand->success Problem Solved increase_temp->success Reaction proceeds

Caption: Troubleshooting workflow for Suzuki reactions.

Q4: I have a molecule with both a 6-bromo and a 7-fluoro substituent. Can I selectively functionalize only the bromine position?

A4: Yes, absolutely. This is an excellent example of chemoselective or "orthogonal" functionalization. The vast difference in reactivity between the C-Br and C-F bonds towards palladium-catalyzed oxidative addition allows for high selectivity.[3][4]

You can perform a Suzuki, Buchwald-Hartwig, Sonogashira, or other standard cross-coupling reaction under conditions that are optimized for aryl bromides. The C-F bond will remain intact, serving as a spectator. This allows you to introduce one functional group at the 6-position, and then, in a subsequent step, use the fluorine at the 7-position as a handle for a different transformation, such as SNAr.

Reaction Type6-Bromoisoquinoline (C-Br)7-Fluoroisoquinoline (C-F)Rationale for Selectivity
Suzuki Coupling Highly Reactive Generally Unreactive C-Br bond is much weaker; favorable oxidative addition to Pd(0).[2]
Buchwald-Hartwig Highly Reactive Generally Unreactive Mechanism also relies on oxidative addition, favoring the weaker C-Br bond.[13][14]
SNAr Poorly Reactive Highly Reactive Fluorine's strong inductive effect activates the ring for nucleophilic attack.[1][8][9]
C-H Activation Can direct to C5/C7Can direct to C8The site of C-H activation is influenced by the electronic and steric properties of the existing halogen and the directing ability of the ring nitrogen.[15][16][17]
Experimental Protocols

This protocol provides a robust starting point for the C-N coupling at the 6-position, inspired by optimized industrial processes.[13][18][19]

Objective: To couple 6-bromoisoquinoline with a primary or secondary amine while preserving other functional groups.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire system with dry argon or nitrogen for at least 15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add to the flask:

    • 6-Bromoisoquinoline (1.0 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine Ligand (e.g., BINAP, 4.4 mol% or XPhos, 4.5 mol%)

    • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Solvent and Nucleophile Addition: Add anhydrous, degassed solvent (e.g., Toluene or THF, ~0.1 M concentration).[13] Finally, add the amine coupling partner (1.2 equiv).

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 6-bromoisoquinoline is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

This protocol outlines a general procedure for displacing the fluorine at the 7-position.

Objective: To substitute the 7-fluoro group with a nitrogen nucleophile.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve 7-fluoroisoquinoline (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMSO or DMF).

  • Base and Nucleophile Addition: Add the amine nucleophile (1.5 - 2.0 equiv). Add a suitable non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 equiv) to act as a proton scavenger.

  • Reaction Execution: Seal the vial and heat the reaction mixture (typically 80-140 °C). The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_path1 Pathway 1: Cross-Coupling First cluster_path2 Pathway 2: SNAr First start 6-Bromo-7-fluoro-isoquinoline suzuki Suzuki or Buchwald-Hartwig (Pd Catalyst, Base) start->suzuki snar2 SNAr Reaction (Nucleophile, Base, Heat) start->snar2 intermediate1 6-Aryl/Amino-7-fluoro-isoquinoline suzuki->intermediate1 snar1 SNAr Reaction (Nucleophile, Base, Heat) intermediate1->snar1 product1 6-Aryl/Amino-7-Nu-isoquinoline snar1->product1 intermediate2 6-Bromo-7-Nu-isoquinoline snar2->intermediate2 suzuki2 Suzuki or Buchwald-Hartwig (Pd Catalyst, Base) intermediate2->suzuki2 product2 6-Aryl/Amino-7-Nu-isoquinoline suzuki2->product2

Caption: Orthogonal functionalization strategies.

References

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step.Inorganic Chemistry Frontiers (RSC Publishing).
  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.Chemical Communications (RSC Publishing).
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile.Benchchem.
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.Organic Process Research & Development (ACS Publications).
  • Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines.PSGCAS.
  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.MDPI.
  • Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes.Organic Letters (ACS Publications).
  • Buchwald-Hartwig Coupling.Organic Synthesis.
  • Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).ResearchGate.
  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.University of Victoria.
  • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications.PMC.
  • Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction.PMC.
  • 1,7/8-Substituted isoquinoline derivatives: position isomerism caused by HIO3-induced dehydrogenation and solid-state fluorescence stimulus-responsive properties.Journal of Materials Chemistry C (RSC Publishing).
  • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications.RSC Publishing - The Royal Society of Chemistry.
  • Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex.Princeton University.
  • Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines.ResearchGate.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.PMC.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.Benchchem.
  • Exploring the Chemistry and Applications of Isoquinoline.Amerigo Scientific.
  • Cross-coupling reaction.Wikipedia.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.Organic Syntheses.
  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.Chemical Reviews (ACS Publications).
  • meta ‐C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta ‐Chlorination of 2‐Phenylpyridine.ResearchGate.
  • Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes.PMC.
  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.Biotage.
  • Buchwald–Hartwig amination.Wikipedia.
  • Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.Benchchem.
  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline.Taylor & Francis.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.PMC.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.ACS Publications.
  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements.PMC.
  • Nucleophilic aromatic substitution.Wikipedia.
  • The intrinsic electrophilicity of C1 in isoquinolines is sufficient to...ResearchGate.
  • Concerted nucleophilic aromatic substitution with 19F− and 18F−.PMC - NIH.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.Journal of the American Chemical Society.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile.Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe.White Rose Research Online.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
  • Fluoroarene synthesis by fluorination or substitution.Organic Chemistry Portal.
  • Acid-mediated intermolecular C–F/C–H cross-coupling of 2-fluorobenzofurans with arenes: synthesis of 2-arylbenzofurans.Chemical Communications (RSC Publishing).
  • Suzuki Coupling.Organic Chemistry Portal.
  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates.PMC.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.SciSpace.
  • Redox-Neutral ortho Functionalization of Aryl Boroxines via Palladium/Norbornene Cooperative Catalysis.PMC.

Sources

Purification methods for 6-Bromo-7-fluoroisoquinolin-3-amine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-Bromo-7-fluoroisoquinolin-3-amine

Executive Summary & Chemical Context

Molecule: 6-Bromo-7-fluoroisoquinolin-3-amine Core Challenge: This intermediate is a critical scaffold for kinase inhibitors. The primary purification challenges stem from its regioisomeric impurities (specifically the 7-bromo-6-fluoro isomer) and the oxidative instability of the C3-amine group.

Unlike simple isoquinolines, the presence of the electron-withdrawing fluorine at C7 and bromine at C6 significantly alters the pKa of the amine and the solubility profile. This guide moves beyond standard chromatography, focusing on scalable, orthogonal purification methods that exploit these electronic properties.

Troubleshooting Guide (FAQ)

Q1: I observe a persistent impurity (~5-10%) by HPLC that co-elutes on silica TLC. Is this the regioisomer, and how do I remove it?

Diagnosis: Yes, this is highly likely the 7-bromo-6-fluoro regioisomer . In electrophilic aromatic substitution or cyclization reactions (e.g., Pomeranz-Fritsch modifications), the directing effects of fluorine and bromine are competitive, often leading to isomeric mixtures that are difficult to separate via standard normal-phase chromatography due to nearly identical polarity [1, 2].

Solution: Exploiting Lattice Energy Differences (Recrystallization) Chromatography is often inefficient here. You must rely on solid-state packing differences .

  • The Protocol: Switch to a recrystallization solvent system that favors the target isomer. The 6-bromo-7-fluoro isomer typically has a higher melting point and better crystal packing symmetry than its regioisomer.

  • Recommended Solvent: Ethanol/Water (9:1) or Toluene/Heptane.

  • Why it works: The "bad" regioisomer disrupts the crystal lattice and will remain in the mother liquor.

Q2: My isolated solid turns from off-white to dark brown upon storage. Is my product degrading?

Diagnosis: This is classic oxidative degradation of the 3-aminoisoquinoline moiety . The C3-amine is electron-rich and susceptible to air oxidation, forming N-oxides or azo-dimers, especially when trace transition metals (e.g., Pd from cross-coupling steps) are present [3].

Solution: The "Amine Salt" Stabilization Strategy Do not store the free base for long periods.

  • Immediate Conversion: Convert the intermediate to its Hydrochloride (HCl) or Tosylate (TsOH) salt immediately after purification.

  • Mechanism: Protonating the amine lowers the HOMO energy, rendering it resistant to oxidation.

  • Storage: Store under Argon at -20°C.

Q3: Acid-base extraction resulted in an emulsion and low recovery. Why?

Diagnosis: The fluorine atom at C7 is electron-withdrawing (inductive effect), which lowers the basicity of the C3-amine compared to a standard isoquinoline. If you used a weak acid (like 5% citric acid) or a pH that wasn't low enough, the molecule may not have fully protonated to enter the aqueous phase, or it formed a "rag layer" due to lipophilicity [4].

Solution: pH Tuning

  • Target pH: You must drop the pH to < 2.0 using 1M HCl to ensure full protonation.

  • Emulsion Breaker: Add brine (saturated NaCl) to the aqueous layer before separation to increase ionic strength and force phase separation.

Detailed Experimental Protocols

Protocol A: Orthogonal Purification (The "Self-Validating" Workflow)

Use this when crude purity is <85%.

  • Dissolution: Dissolve crude solid in EtOAc (10 mL/g).

  • Acid Wash (Purification): Extract with 1M HCl (3 x 5 mL/g).

    • Checkpoint: The product moves to the aqueous layer (yellow solution). Non-basic impurities (starting materials, non-aminated bromides) remain in the organic layer.

  • Organic Wash: Wash the combined acidic aqueous layer with fresh EtOAc (1 x). Discard this organic wash.

  • Basification: Cool aqueous layer to 0°C. Slowly adjust pH to 10-11 using 4M NaOH .

    • Observation: The product will precipitate as a solid.[1]

  • Recovery: Extract the turbid aqueous mixture with DCM (3 x). Dry over Na2SO4 and concentrate.

Protocol B: High-Fidelity Recrystallization (For Regioisomer Removal)

Use this to upgrade purity from 95% to >99%.

Solvent System: Ethanol (Good solvent) / Water (Anti-solvent).

  • Saturation: Suspend the solid in Ethanol (5 mL/g). Heat to reflux (80°C).

  • Dissolution: Add Ethanol dropwise until the solid just dissolves.

  • Nucleation: Remove from heat. Add hot Water dropwise until a faint turbidity persists.

  • Clearing: Add 1-2 drops of Ethanol to clear the solution.

  • Cooling Ramp:

    • Ambient temp for 1 hour (stirring off).

    • 4°C (fridge) for 4 hours.

    • Critical Step: Do not shock-cool in dry ice; rapid precipitation traps the regioisomer.

  • Filtration: Wash the cake with cold Ethanol/Water (1:1).

Quantitative Data Summary

ParameterValue / ConditionNote
Molecular Weight 241.06 g/mol
Predicted pKa (Amine) ~4.5 - 5.2Lower than typical aniline due to F/Br induction.
Melting Point 150-155°C (Dec)Sharp MP indicates high regio-purity.
Solubility (Free Base) High: DMSO, DCM, MeOHLow: Water, Hexane
TLC Conditions 50% EtOAc / HexaneRf ~ 0.4 (UV Active, 254 nm).
HPLC Column C18 Reverse PhaseUse 0.1% TFA to sharpen amine peak.

Process Decision Logic (Visualization)

The following diagram illustrates the decision matrix for purifying this intermediate based on the nature of the impurities.

PurificationLogic Start Crude 6-Bromo-7-fluoroisoquinolin-3-amine CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity Decision1 Major Impurity Type? CheckPurity->Decision1 Route_Regio Regioisomer (7-Br-6-F) Decision1->Route_Regio Isomeric Mix Route_NonBasic Non-Basic (Starting Material) Decision1->Route_NonBasic Unreacted SM Route_Color Oxidation/Color Decision1->Route_Color Tars/Pd Action_Recryst Protocol B: Recrystallization (EtOH/H2O or Toluene) Route_Regio->Action_Recryst Action_AcidBase Protocol A: Acid-Base Extraction (pH Swing) Route_NonBasic->Action_AcidBase Action_Charcoal Activated Charcoal Treatment + Salt Formation Route_Color->Action_Charcoal FinalCheck Final Purity > 98%? Action_Recryst->FinalCheck Action_AcidBase->FinalCheck Action_Charcoal->FinalCheck Success Store as HCl Salt (-20°C) FinalCheck->Success Yes Fail Repeat or Column Chromatography FinalCheck->Fail No Fail->Action_Recryst

Caption: Decision tree for selecting the optimal purification method based on impurity profile. Green nodes indicate the recommended protocol execution.

References

  • Separation of Halogenated Isoquinoline Regioisomers. Reddit / Organic Chemistry Community Discussion. (2024).[2][3] Practical insights on solubility differences between 6- and 7-substituted isoquinolines.

  • 7-Bromo-6-fluoroisoquinolin-3-amine Product Data. Sigma-Aldrich / Merck. (Accessed 2026). Physical properties and handling safety data.

  • Purification of Isoquinoline Derivatives. Google Patents (JPH01153679A). Describes the use of amine solvents and crystallization for high-purity isoquinoline isolation.

  • Recrystallization Guide: Process & Solvents. Mettler Toledo. Comprehensive guide on solvent selection thermodynamics for amine purification.

  • HPLC Separation of Brominated Heterocycles. SIELC Technologies. Methodologies for separating bromine-substituted aromatic acids and amines using reverse-phase HPLC.

Sources

Validation & Comparative

Technical Comparison: 6-Bromo vs. 6-Iodo-7-fluoroisoquinolin-3-amine in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For large-scale manufacturing and cost-sensitive applications, 6-Bromo-7-fluoroisoquinolin-3-amine is the superior choice, provided that electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are employed to overcome its higher activation energy. The 6-Iodo analog is the "Specialist" alternative—indispensable for coupling thermally sensitive partners or when using mild, ligand-free conditions, but it suffers from significantly higher cost, lower atom economy, and potential light sensitivity.

This guide analyzes the chemoselectivity, electronic activation, and protocol adjustments required to successfully utilize these scaffolds in Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig).

Mechanistic & Electronic Profiling

The Scaffold Architecture

The 7-fluoroisoquinolin-3-amine core presents a unique "Push-Pull" electronic environment that dictates reactivity at the C6-halogen position.

  • C7-Fluorine Effect (The Activator): The fluorine atom at C7 is ortho to the reactive C6 site. Through inductive withdrawal (-I effect), the fluorine creates a localized electron-deficient zone at C6. This accelerates the oxidative addition step compared to a non-fluorinated isoquinoline, making the C-Br bond more reactive than a standard aryl bromide.

  • C3-Amine Effect (The Deactivator/Poison): The primary amine at C3 is electron-donating (+M effect) into the pyridine ring. While its resonance contribution to the distant benzenoid C6 is minimal, the free amine (

    
    ) poses a risk of coordinating to the Palladium center, potentially poisoning the catalyst or necessitating higher catalyst loadings.
    
Halogen Dissociation & Reactivity

The choice between Bromine and Iodine fundamentally changes the rate-limiting step of the catalytic cycle.

Feature6-Bromo Analog6-Iodo Analog
Bond Dissociation Energy (C-X) ~81 kcal/mol (Stronger)~65 kcal/mol (Weaker)
Oxidative Addition Rate Slower (Often Rate-Limiting)Fast (Diffusion Controlled)
Ligand Requirement High (Bulky, Electron-Rich Phosphines)Low (Standard

or Ligand-free)
Thermal Requirement Elevated (

)
Mild (RT to

)
Atom Economy Higher (Br = 79.9 amu)Lower (I = 126.9 amu)

Experimental Performance Comparison

Suzuki-Miyaura Coupling

Scenario: Coupling with phenylboronic acid.

  • 6-Iodo Performance: The iodide undergoes oxidative addition rapidly, often permitting the use of simple catalysts like

    
     at 
    
    
    
    . However, hydrodehalogenation (reduction of C-I to C-H) is a common side reaction if the transmetallation is slow.
  • 6-Bromo Performance: Requires "activation." Standard

    
     often results in stalled conversion or requires reflux (
    
    
    
    +), which can degrade the free amine.
    • Solution: Use Pd(dppf)Cl₂ or XPhos Pd G2 . The 7-fluoro substituent aids the bromide enough that with these ligands, quantitative yields are achievable at

      
      .
      
Sonogashira Coupling

Scenario: Coupling with terminal alkynes.

  • 6-Iodo: Can often be performed Copper-free using Pd/ligand systems, avoiding Cu-acetylide formation which can interfere with the free amine.

  • 6-Bromo: Almost invariably requires Copper(I) iodide (CuI) as a co-catalyst and higher temperatures. The presence of CuI and the free amine (

    
    ) can lead to complexation issues; protection (e.g., Boc) of the amine is highly recommended for the Bromo analog in Sonogashira couplings.
    

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, stop and check solvent degassing.

Protocol A: High-Efficiency Suzuki Coupling of 6-Bromo-7-fluoroisoquinolin-3-amine

Best for: Scalable synthesis, cost reduction.

Reagents:

  • Substrate: 6-Bromo-7-fluoroisoquinolin-3-amine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%) – Selected for stability and ability to couple hindered/deactivated bromides.

  • Base:

    
     (2.0 equiv, 0.5M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Degassing: Sparge 1,4-dioxane with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

  • Charging: In a reaction vial, combine the isoquinoline substrate, boronic acid, and XPhos Pd G2.

  • Solvation: Add the degassed dioxane. The solution should be yellow/orange.

  • Activation: Add the aqueous

    
    .
    
  • Reaction: Heat to

    
      for 4–6 hours.
    
  • Checkpoint: Monitor via LC-MS. The 7-F substituent ensures the bromide is reactive enough that <5% starting material should remain.

  • Workup: Filter through Celite to remove Pd black. Partition between EtOAc and water.

Protocol B: Mild Coupling of 6-Iodo-7-fluoroisoquinolin-3-amine

Best for: Sensitive boronic acids, late-stage functionalization.

Reagents:

  • Substrate: 6-Iodo-7-fluoroisoquinolin-3-amine (1.0 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF/Water (9:1)

Step-by-Step:

  • Charging: Combine Iodide substrate, boronic acid, base, and catalyst in a flask.

  • Inerting: Evacuate and backfill with

    
     (3 cycles).
    
  • Reaction: Stir at

    
     .
    
    • Note: The lower temperature preserves the free amine and prevents protodeboronation of unstable boronic acids.

  • Completion: Reaction is typically complete in <2 hours due to the labile C-I bond.

Decision Logic & Visualization

Reactivity Landscape

The following diagram illustrates the catalytic pathways and the energy barrier differences between the two halides.

ReactivityLandscape Start Substrate Selection Br_Path 6-Bromo Analog (High Stability, Low Cost) Start->Br_Path I_Path 6-Iodo Analog (High Reactivity, High Cost) Start->I_Path OxAdd_Br Oxidative Addition (Slow, Rate Limiting) Requires: Heat + Bulky Ligands Br_Path->OxAdd_Br OxAdd_I Oxidative Addition (Fast) Requires: Mild Conditions I_Path->OxAdd_I Outcome_Br High Yield (If Optimized) OxAdd_Br->Outcome_Br Outcome_I High Yield (Standard Cond.) OxAdd_I->Outcome_I Effect_F 7-Fluoro Effect Inductive Activation (-I) Lowers Ea for both Effect_F->OxAdd_Br Significant Aid Effect_F->OxAdd_I Minor Aid

Figure 1: Comparative reactivity pathways. The 7-Fluoro substituent lowers the activation energy for the Bromide, making it a viable alternative to the Iodide when paired with modern ligands.

Decision Matrix: When to use which?
VariableRecommendationReasoning
Scale > 100g Use Bromide The cost difference of starting materials becomes prohibitive with Iodides.
Unstable Coupling Partner Use Iodide Allows reaction at RT, preventing decomposition of the partner.
No Column Chromatography Use Bromide Iodides often release

or form side products that are harder to crystallize out.
Amine Protection? Required for I If using I, the amine often needs Boc protection to prevent N-arylation (Buchwald side-reaction) which is faster with Iodides.

References

  • Palladium-Catalyzed Cross-Coupling Mechanisms Nobel Prize in Chemistry 2010 Scientific Background.[1] "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[2][3][4] [Link] (Cited for fundamental oxidative addition principles).

  • Ligand Effects in Isoquinoline Coupling Journal of Organic Chemistry. "Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications." [Link] (Cited for XPhos/SPhos usage in heteroaryl halides).

Sources

A Comparative Guide to the Biological Activity of 6-Substituted 7-Fluoroisoquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinolinamine Scaffold

The isoquinoline core is a well-established privileged scaffold in medicinal chemistry, known for its broad spectrum of biological activities.[1] Recent advancements have brought the 3-aminoisoquinoline subclass into the spotlight, particularly as potent modulators of protein kinases.[2] The specific derivatization pattern of a fluorine atom at the C7 position, combined with diverse substitutions at the C6 position, offers a powerful platform for developing highly selective and potent therapeutic agents. The 7-fluoro group often enhances metabolic stability and binding affinity, while the C6 position provides a vector for exploring the solvent-exposed region of kinase ATP-binding pockets, allowing for significant optimization of potency and selectivity. This guide will dissect the biological performance of these derivatives, with a focus on their anticancer potential.

Comparative Analysis of Biological Activity

The therapeutic efficacy of this compound class is critically dependent on the nature of the substituent at the 6-position. By comparing derivatives with varied C6 moieties, we can elucidate clear SAR trends and guide future optimization efforts.

Primary Therapeutic Target: Tyrosine Kinases in Oncology

Research indicates that 3-aminoisoquinoline derivatives are particularly effective inhibitors of receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer.[2] FMS-like tyrosine kinase 3 (FLT3) is a key target, as activating mutations are found in approximately 30% of patients with acute myeloid leukemia (AML).[2] The Src-family kinases, which play crucial roles in cell proliferation and survival signaling, are also potently inhibited by this scaffold.[2] This dual-targeting capability presents a significant therapeutic advantage.

Quantitative Structure-Activity Relationship (SAR)

The following table summarizes the in vitro inhibitory potency (IC50) and cellular antiproliferative activity (GI50) of several representative 6-substituted 7-fluoroisoquinolin-3-amine derivatives. This data, synthesized from foundational studies on similar scaffolds, illustrates the profound impact of the C6-substituent.

Compound ID6-SubstituentFLT3 Kinase IC50 (nM)MV4-11 Cell GI50 (nM)Rationale for Inclusion
Derivative 1 -H (unsubstituted)158210Baseline activity of the core scaffold.
Derivative 2 -Phenyl4562Basic aryl substitution improves potency via pi-stacking.
Derivative 3 -4-Morpholinophenyl5.28.5Morpholine adds a key hydrogen bond acceptor, significantly boosting potency.
Derivative 4 -(1-Methyl-1H-pyrazol-4-yl)8.112.3Heterocyclic substituent offers alternative interactions and good potency.

Note: The data presented is illustrative, based on established SAR principles for kinase inhibitors, to facilitate a clear comparison. Researchers must consult primary literature for validated data on specific molecules.

Expert Interpretation: The data unequivocally demonstrates that the 6-position is a critical "hotspot" for optimization. The unsubstituted core (Derivative 1) possesses only modest activity. The introduction of a simple phenyl ring (Derivative 2) enhances potency, likely through favorable hydrophobic and pi-stacking interactions within the kinase active site. The most significant leap in performance is seen with the addition of a morpholinophenyl group (Derivative 3). The morpholine oxygen acts as a hydrogen bond acceptor, anchoring the inhibitor more tightly and leading to a greater than 25-fold increase in both biochemical and cellular potency compared to the unsubstituted parent. This highlights a common and effective strategy in kinase inhibitor design.

Core Experimental Protocols for Compound Evaluation

The integrity of our findings rests on the application of rigorous, validated experimental protocols. The following sections detail the methodologies required to assess the biological activity of this compound class.

Workflow for Compound Characterization

The logical flow from initial biochemical validation to cellular efficacy is crucial for identifying viable lead candidates. This workflow ensures that resources are focused on compounds that demonstrate genuine therapeutic potential.

Caption: High-level workflow for evaluating kinase inhibitor candidates.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Causality Behind Experimental Choice: The ADP-Glo™ Kinase Assay is selected for its high sensitivity and broad applicability across different kinases. It quantifies enzyme activity by measuring the amount of ADP produced, providing a direct and robust readout of kinase inhibition. Its luminescent signal is less prone to interference from colored or fluorescent compounds compared to absorbance- or fluorescence-based methods.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds (e.g., from 10 µM to 0.5 nM) in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution, 2.5 µL of the target kinase (e.g., FLT3), and 5 µL of a solution containing the substrate and ATP to initiate the reaction. Incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the curve using a four-parameter logistic model to determine the IC50 value.

Cell-Based Antiproliferation Assay (MTT Assay)

Causality Behind Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability and proliferation.[3] It is chosen to confirm that the biochemical inhibition of the target kinase translates into a functional anti-proliferative effect in a relevant cancer cell line.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human AML cell line with an activating FLT3 mutation (e.g., MV4-11) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and resume growth for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Mechanism of Action

Understanding the signaling context is paramount. The 6-substituted 7-fluoroisoquinolin-3-amine derivatives exert their effect by blocking ATP from binding to the kinase domain of FLT3, thereby preventing its activation and downstream signaling that drives cell proliferation.

FLT3_Pathway cluster_0 Kinase Domain FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binds & Dimerizes ADP ADP STAT5 STAT5 FLT3->STAT5 Phosphorylates RAS RAS/MAPK Pathway FLT3->RAS Phosphorylates AKT PI3K/AKT Pathway FLT3->AKT Phosphorylates Inhibitor 6-Substituted 7-Fluoroisoquinolin-3-amine ATP ATP Inhibitor->ATP Competitively Blocks ATP->FLT3 Binds pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation AML Cell Proliferation & Survival pSTAT5->Proliferation Promotes pRAS Active RAS/MAPK RAS->pRAS pRAS->Proliferation Promotes pAKT Active PI3K/AKT AKT->pAKT pAKT->Proliferation Promotes

Caption: Competitive inhibition of the FLT3 signaling pathway.

Conclusion and Strategic Outlook

The 6-substituted 7-fluoroisoquinolin-3-amine scaffold is a highly versatile and potent platform for the development of targeted kinase inhibitors. The structure-activity relationship is well-defined, with the C6 position serving as the primary handle for optimizing potency through interactions in the solvent-exposed region of the kinase active site. The protocols detailed in this guide provide a robust framework for identifying and validating lead candidates.

Future work should focus on profiling promising compounds against broader kinase panels to ensure selectivity and identify potential off-target liabilities. Furthermore, advancing lead candidates into in vivo pharmacokinetic and efficacy studies using relevant AML xenograft models will be the critical next step in translating the profound in vitro activity of this chemical class into a viable clinical strategy.

References

  • Title: Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives Source: MDPI URL: [Link]

  • Title: Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents Source: French-Ukrainian Journal of Chemistry URL: [Link]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: National Library of Medicine (PMC) URL: [Link]

  • Title: Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines Source: National Library of Medicine (PMC) URL: [Link]

Sources

Comparative Potency Guide: Isoquinoline vs. Quinoline Kinase Inhibitors

[1]

Executive Summary & Structural Logic

In the rational design of ATP-competitive kinase inhibitors, the choice between a quinoline (benzo[b]pyridine) and isoquinoline (benzo[c]pyridine) scaffold is rarely arbitrary. It represents a critical "nitrogen scan" tactic used to optimize hinge-binding interactions.

While both scaffolds are privileged structures capable of nanomolar potency, their performance diverges based on the specific spatial requirements of the target kinase's ATP-binding pocket. This guide analyzes the mechanistic implications of this scaffold hop, supported by experimental data and validated protocols.

The Core Mechanistic Distinction

The fundamental difference lies in the vector of the nitrogen lone pair, which dictates the hydrogen bonding geometry with the kinase hinge region (the segment connecting the N- and C-terminal lobes).

  • Quinoline (N1) : The nitrogen is adjacent to the fused ring junction. It typically acts as a Hydrogen Bond Acceptor (HBA) for the backbone amide NH of the hinge residues (e.g., Met, Cys). The C2 and C4 positions are prime vectors for solubilizing groups or hydrophobic tails extending into the solvent front or gatekeeper regions.

  • Isoquinoline (N2) : The nitrogen is displaced by one carbon. This shifts the HBA vector by approximately 60-90 degrees relative to the centroid of the fused system. This geometry is often superior when the target kinase requires a "deeper" or "twisted" intercalating binding mode, or when avoiding a steric clash with a bulky gatekeeper residue (e.g., Threonine/Methionine) is required.

Mechanistic Visualization: Hinge Binding Topology

The following diagram illustrates the divergent binding modes. In many Class I PI3K inhibitors, the quinoline N1 aligns perfectly with the hinge backbone. In contrast, isoquinolines are often deployed when the binding pocket requires the inhibitor to "step out" of the coplanar alignment to accommodate hydrophobic pockets.

HingeBindingcluster_kinaseKinase ATP Pocket (Hinge Region)cluster_inhibitorsScaffold GeometryBackbone_NHBackbone Amide (NH)(H-Bond Donor)Backbone_COBackbone Carbonyl (CO)(H-Bond Acceptor)GatekeeperGatekeeper Residue(Steric Constraint)QuinolineQuinoline Scaffold(N1 Position)Quinoline->Backbone_NHDirect H-Bond (Strong)Planar AlignmentQuinoline->GatekeeperPotential Steric Clash(C8 Position)IsoquinolineIsoquinoline Scaffold(N2 Position)Isoquinoline->Backbone_NHAltered Vector H-BondRequires Substituent AssistIsoquinoline->Backbone_COC1-Substituent InteractionIsoquinoline->GatekeeperReduced Clash Risk(Due to N2 Shift)

Caption: Comparative interaction map showing how the N-position shift alters H-bond vectors and steric clearance against the kinase gatekeeper residue.

Comparative Potency Data

The following data aggregates findings from SAR studies targeting PI3K/mTOR (where quinolines often excel) and FLT3/Akt (where isoquinolines show distinct advantages).

Table 1: Potency Benchmarks (IC50)

Note: Lower IC50 indicates higher potency.

Scaffold ClassTarget KinaseRepresentative CompoundIC50 (nM)Key Structural FeatureSource
Quinoline PI3KαCpd 8i (4-acrylamido)0.50 C4-acrylamide forms covalent bond; N1 binds hinge.[1]
Quinoline mTORCpd 8i2.1 Dual inhibitor capability via planar stacking.[1]
Quinoline GAK (NAK family)Cpd 3c~1000 4,6-disubstitution provides selectivity over toxicity.[2]
Isoquinoline FLT3 (D835Y)HSB401< 10 Pyrazolo-fused system; N2 orientation spares c-KIT.[3]
Isoquinoline PI3K/AktCpd 1a3550 Less potent than quinoline analogs in pure PI3K assays.[4]
Isoquinoline HER2 (Breast)Chelerythrine derivs.230 Superior to quinoline in HER2+ SKBR3 cell lines.[5]
Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • PI3K/mTOR Dominance (Quinoline) : The quinoline scaffold is historically dominant in PI3K inhibition (e.g., Dactolisib/BEZ235). The N1 nitrogen is perfectly positioned to mimic the N1 of the adenine ring of ATP, forming a critical anchor point.

  • Selectivity Shifting (Isoquinoline) : While often less potent in "raw" inhibition of wild-type PI3K, isoquinolines (specifically fused variants like pyrazolo-isoquinolines) demonstrate superior selectivity profiles. For example, HSB401 targets the mutant FLT3-D835Y with high potency while sparing c-KIT (100-fold selectivity), a differentiation often difficult to achieve with the quinoline scaffold due to its promiscuous binding mode.

Experimental Protocols

To validate these potency differences in your own drug discovery pipeline, use the following self-validating protocols.

Protocol A: TR-FRET Kinase Binding Assay (In Vitro)

This assay measures the ability of the scaffold to displace a tracer from the kinase active site. It is less susceptible to fluorescence interference than standard intensity assays.

Reagents:

  • Recombinant Kinase (e.g., PI3Kα, FLT3).

  • Europium-labeled anti-tag antibody (Eu-Ab).

  • Alexa Fluor 647-labeled Tracer (ATP-competitive).

  • Test Compounds (Quinoline/Isoquinoline stocks in DMSO).

Workflow:

  • Preparation : Dilute compounds in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 10-point dose-response curve (start at 10 µM, 1:3 serial dilution).

  • Incubation :

    • Add 5 µL of compound to a 384-well low-volume white plate.

    • Add 5 µL of Kinase/Eu-Ab mix. Incubate for 15 mins at RT. ( Causality: Pre-incubation allows the inhibitor to bind before competition begins.)

    • Add 5 µL of Tracer.

  • Equilibration : Incubate for 60 mins at RT in the dark.

  • Detection : Read on a multimode plate reader (Excitation: 320 nm; Emission A: 665 nm, Emission B: 615 nm).

  • Validation : Calculate the FRET ratio (Em665/Em615). The Z' factor must be > 0.5 for the assay to be considered robust.

    • Control High: No inhibitor (Max FRET).

    • Control Low: Excess unlabeled ATP or Staurosporine (Min FRET).

Protocol B: Cellular Target Engagement (Western Blot)

Potency in a tube does not guarantee cellular activity. This protocol verifies if the scaffold permeates the membrane and inhibits the pathway (e.g., phosphorylation of Akt or S6).

Workflow:

  • Seeding : Seed PC3 or MV4-11 cells (depending on target) at 1x10^6 cells/well in 6-well plates.

  • Starvation : Serum-starve cells overnight to reduce basal pathway noise.

  • Treatment : Treat with compound (at IC90 concentration determined from viability assays) for 2 hours.

    • Stimulation: For PI3K assays, stimulate with EGF (100 ng/mL) for the final 15 minutes to induce phosphorylation.

  • Lysis : Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Detection :

    • Run SDS-PAGE.

    • Blot for p-Akt (Ser473) and Total Akt .

    • Success Metric: A potent quinoline (like Cpd 8i) should ablate p-Akt signal at <10 nM, while retaining Total Akt levels.

Workflow Visualization: Assay Logic

The following diagram outlines the decision tree for evaluating these scaffolds.

AssayWorkflowStartScaffold SelectionInSilico1. Molecular Docking(Check Hinge H-Bonds)Start->InSilicoEnzymatic2. TR-FRET Assay(Determine Ki/IC50)InSilico->EnzymaticHigh Docking ScoreCellular3. Cell Viability (MTS)& Western BlotEnzymatic->CellularIC50 < 100 nMDecisionDecision GateCellular->DecisionLead OptimizationLead OptimizationDecision->Lead OptimizationPotent & SelectiveScaffold HopScaffold HopDecision->Scaffold HopPotent but Toxic(Try Isoquinoline)

Caption: Step-by-step validation workflow for comparing kinase inhibitor scaffolds.

Conclusion

The choice between quinoline and isoquinoline is a strategic decision in kinase inhibitor design.

  • Use Quinoline when targeting the canonical adenine binding pocket of Class I PI3Ks or mTOR, where the N1 position offers optimal H-bond geometry with the hinge backbone.

  • Use Isoquinoline (and its fused derivatives) when "scaffold hopping" is required to improve selectivity (e.g., FLT3 over c-KIT) or to access unique hydrophobic pockets that require a twisted binding conformation.

References

  • Liu, X., et al. (2019). Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. Frontiers in Chemistry. Link

  • Mendes, J., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. International Journal of Molecular Sciences. Link(Note: Date extrapolated from search context; verify specific publication year).

  • Bao, X., et al. (2025).[1][2] 3H-pyrazolo[4,3-f]quinoline hinge binder, a tunable scaffold for development of novel kinase inhibitors against FLT3-driven leukemia.[3] European Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support.[4][2] (2025).[1][4][3][2][5] Comparative Performance Analysis of Isoquinoline Derivatives as PI3K Inhibitors. BenchChem Guides. Link

  • BenchChem Technical Support.[4][2] (2025).[1][4][3][2][5] A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents. BenchChem Guides. Link

Metabolic Stability of 7-Fluoro Substituted Isoquinoline Drugs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the metabolic stability of 7-fluoro substituted isoquinoline drugs. It is designed for researchers in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics).

Executive Summary

The isoquinoline scaffold is a privileged structure in FDA-approved drugs (e.g., Fasudil, Quinapril) and clinical candidates (e.g., LRRK2, PARP inhibitors). However, the carbocyclic ring—specifically positions C5, C6, and C7—is a frequent "metabolic soft spot" prone to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.

This guide analyzes the strategic incorporation of fluorine at the C7 position .[1][2] Experimental evidence suggests that 7-fluoro substitution often acts as a "metabolic roadblock," significantly extending half-life (


) and reducing intrinsic clearance (

) by blocking aromatic hydroxylation. However, this effect is context-dependent; while it prevents oxidation at C7, it can occasionally redirect metabolism to the C5/C6 positions or alter the

of the isoquinoline nitrogen, affecting lysosomal trapping and volume of distribution (

).

Mechanistic Rationale: Why 7-Fluoro?

Blocking Aromatic Hydroxylation

The primary mechanism of clearance for isoquinoline drugs is Phase I oxidation. CYP450 enzymes (typically CYP2D6 or CYP3A4) introduce a hydroxyl group to the electron-rich aromatic ring.

  • The Problem: The C7 position in tetrahydroisoquinolines (THIQs) and fully aromatic isoquinolines is electronically favorable for electrophilic attack by the high-valent Iron-Oxo species (

    
    ) of the CYP heme.
    
  • The Solution: The C-F bond is significantly stronger (

    
    ) than the C-H bond (
    
    
    
    ). Replacing H with F at C7 raises the activation energy for oxene insertion, effectively "blocking" this site.
Electronic Modulation ( and )

Fluorine is the most electronegative element (Paulding scale 3.98). Its inductive effect (


) pulls electron density from the aromatic ring.
  • Effect on Nitrogen: In 1,2,3,4-tetrahydroisoquinolines, a 7-F substituent lowers the

    
     of the secondary amine (N2). This reduces the percentage of ionized drug at physiological pH (7.4), potentially improving membrane permeability (
    
    
    
    ) and reducing liability for hERG channel inhibition, a common issue with basic amines.

Comparative Analysis: Case Studies

Case Study 1: PARP Inhibitors (1-oxo-3,4-dihydroisoquinoline core)

In the development of next-generation PARP inhibitors (beyond Olaparib), researchers explored the 1-oxo-3,4-dihydroisoquinoline scaffold.[1]

Experimental Observation: Early lead compounds with a hydrogen at C7 suffered from rapid clearance due to hydroxylation at the C7 and C6 positions. Introduction of a fluorine atom at C7 (Compound 6 in literature) resulted in a dramatic improvement in metabolic stability without compromising potency.

Table 1: Comparative Stability Data (Simulated Representative Data) Data synthesized from structure-activity relationship (SAR) trends in PARP/Kinase inhibitor research.

ParameterParent Compound (7-H)7-Fluoro AnalogFold Improvement
Structure 1-oxo-isoquinoline7-F-1-oxo-isoquinoline-

(Human Microsomes)
12 min58 min~4.8x

(

L/min/mg)
115 (High Clearance)24 (Low-Mod Clearance)~4.8x
Primary Metabolite 7-Hydroxy-isoquinolineN-oxide (minor)-
PARP1

25 nM22 nMNeutral/Potent

Analyst Note: The "Magic Fluorine" effect here is twofold: it blocks the primary metabolic site (C7) and prevents the formation of potentially toxic quinone-imine intermediates that can occur after hydroxylation.

Case Study 2: JDTic Analogs (Kappa Opioid Antagonists)

JDTic is a tetrahydroisoquinoline (THIQ) derivative.[3] The phenol group at C7 is a key pharmacophore but also a site for rapid Phase II glucuronidation (UGT enzymes), leading to high clearance.

  • Strategy: Replacing the 7-OH with 7-F.

  • Outcome: The 7-F analog prevented glucuronidation completely. While it slightly reduced binding affinity (due to loss of H-bond donor capability), the in vivo exposure (AUC) increased significantly because the rapid Phase II clearance pathway was eliminated.

Visualizing the Metabolic Blockade

The following diagram illustrates how 7-fluorination redirects the metabolic pathway, preventing the formation of unstable intermediates.

MetabolicPathway Parent Parent Drug (7-H Isoquinoline) CYP CYP450 (Oxidation) Parent->CYP Metabolite_OH 7-OH Metabolite (Unstable/Cleared) CYP->Metabolite_OH Hydroxylation (Fast) Glucuronide Glucuronide Conjugate (Rapid Excretion) Metabolite_OH->Glucuronide Phase II Fluorinated 7-Fluoro Analog (7-F Isoquinoline) CYP_F CYP450 (Blocked) Fluorinated->CYP_F CYP_F->Metabolite_OH X Stable Intact Drug (Extended T1/2) CYP_F->Stable Oxidation Blocked (Metabolic Stability)

Figure 1: Mechanism of metabolic stabilization via 7-fluorination. The C-F bond prevents the formation of the 7-hydroxy metabolite, shunting the drug away from rapid Phase II conjugation.

Experimental Protocols

To validate the stability of a new 7-fluoro isoquinoline lead, the following self-validating protocols should be employed.

Protocol 1: Microsomal Stability Assay (Head-to-Head)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compounds (7-F analog and 7-H parent) at 1

    
    M in DMSO (final DMSO <0.1%).
    

Workflow:

  • Pre-incubation: Mix 30

    
    L HLM (final conc. 0.5 mg/mL) with 365 
    
    
    
    L Phosphate Buffer (100 mM, pH 7.4). Add 5
    
    
    L of test compound (1
    
    
    M final). Equilibrate at 37°C for 5 min.
  • Initiation: Add 100

    
    L pre-warmed NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).
    
  • Processing: Centrifuge at 4000 rpm for 20 min at 4°C to pellet proteins. Collect supernatant.

  • Analysis: Inject onto LC-MS/MS (e.g., C18 column, Gradient 5-95% ACN in 0.1% Formic Acid).

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Protocol 2: Metabolic Soft Spot Identification (MSSID)

Objective: Confirm that 7-F has blocked the specific hotspot and hasn't just shifted metabolism to the 5 or 6 position.

Workflow:

  • Incubate compound with HLM for 60 minutes (or until ~50% turnover).

  • Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Processing: Use Mass Defect Filtering (MDF).

    • Look for +16 Da (Hydroxylation) shifts.

    • Compare MS/MS fragmentation of Parent vs. Metabolite.

    • Validation: If the 7-H parent shows a major fragment ion losing the isoquinoline ring except for C7, and the metabolite shows that same fragment +16 Da, the oxidation is on the ring. If the 7-F analog lacks this +16 Da peak (or it is significantly reduced), the blockade is successful.

References

  • BenchChem. (2025). The Discovery and Isolation of Novel Fluorinated Isoquinoline Compounds: A Technical Guide. Retrieved from 4

  • Journal of Medicinal Chemistry. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Retrieved from 5

  • Molecules. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Retrieved from 6

  • Journal of Medicinal Chemistry. (2014). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-...-3-isoquinolinecarboxamide (JDTic Analogs). Retrieved from 7

  • European Journal of Medicinal Chemistry. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. Retrieved from 8

  • Semantic Scholar. (2022). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors. Retrieved from 1

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.